(R)-TAPI-2
説明
特性
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQCBIEAHJAMZ-GZBFAFLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689284-12-6 | |
| Record name | TAPI-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689284126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
(R)-TAPI-2 Mechanism of Action on TACE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical sheddase involved in the release of a wide array of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). Dysregulation of TACE activity is implicated in numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. (R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of TACE and other matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the mechanism of action of this compound on TACE, detailing its binding interactions, inhibitory kinetics, and the downstream consequences of its activity. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Competitive Inhibition via Active Site Binding
The primary mechanism of action of this compound is the competitive inhibition of TACE's catalytic activity. This is achieved through the direct binding of the inhibitor to the active site of the enzyme, preventing the access and processing of its natural substrates.
Molecular Interactions: Insights from Co-crystal Structures
The co-crystal structure of the TACE catalytic domain in complex with TAPI-2 (PDB ID: 2DDF) provides a detailed atomic-level view of the inhibitor's binding mode. The interaction is primarily driven by the chelation of the catalytic zinc ion by the hydroxamate group of this compound and further stabilized by interactions with the enzyme's substrate-binding pockets.[1]
The key interactions are as follows:
-
Zinc Chelation: The hydroxamate moiety of this compound forms a bidentate coordination with the catalytic Zn²⁺ ion in the active site of TACE. This interaction is crucial for the high-affinity binding and potent inhibition of the enzyme. The zinc ion is essential for the catalytic activity of TACE, and its chelation by the inhibitor effectively neutralizes the enzyme.[2]
-
S1' Pocket Interaction: The isobutyl group of the this compound molecule fits into the deep, hydrophobic S1' specificity pocket of TACE. This pocket plays a significant role in determining substrate specificity. The favorable hydrophobic interactions between the inhibitor and the S1' pocket contribute significantly to the overall binding affinity.
-
S3' Pocket Interaction: The long-chain moiety on the opposite side of the hydroxamate group extends into the S3' binding pocket, forming additional van der Waals contacts and hydrophobic interactions.[2]
These multiple points of contact within the active site cleft result in a stable and high-affinity interaction, effectively blocking substrate binding and subsequent cleavage.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against TACE has been quantified in numerous studies using various in vitro assays. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key parameters that describe the inhibitor's efficacy.
| Parameter | Value | Enzyme Source | Assay Type | Reference |
| IC50 | ~10 µM | CHO cells | PMA-induced shedding of cell surface proteins | |
| Ki | 120 nM | Recombinant ADAM-17 | Not specified | |
| Ki | 36 ± 5 nM | Recombinant TACE | In vitro activity assay | [2] |
| Ki | 510 ± 46 nM | Recombinant TACE | In vitro activity assay | [2] |
| Ki | 320 ± 26 nM | Recombinant TACE | In vitro activity assay | [2] |
Note: The variability in reported values can be attributed to differences in experimental conditions, enzyme and substrate sources, and assay methodologies.
Signaling Pathways and Downstream Effects of TACE Inhibition
TACE is a key regulator of multiple signaling pathways through its shedding of various transmembrane proteins. Inhibition of TACE by this compound can therefore have profound downstream effects on cellular processes such as inflammation, proliferation, and migration.
TACE Activation Pathway
The activation of TACE is a tightly regulated process. Under basal conditions, TACE exists predominantly as inactive dimers on the cell surface, often in complex with its endogenous inhibitor, Tissue Inhibitor of Metalloproteinase-3 (TIMP3). Upon stimulation by various extracellular signals, such as growth factors and inflammatory mediators, the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK and p38, are activated. This leads to the phosphorylation of the TACE cytoplasmic domain, promoting a shift from the dimeric to the monomeric state. This conformational change releases TIMP3, leading to TACE activation and subsequent substrate shedding.
Caption: TACE Activation Signaling Pathway.
Downstream Consequences of TACE Inhibition by this compound
By blocking TACE activity, this compound prevents the shedding of its numerous substrates, thereby modulating their respective signaling pathways.
Caption: Downstream Effects of TACE Inhibition by this compound.
Key downstream signaling pathways affected by TACE inhibition include:
-
TNF-α Signaling: Inhibition of TACE prevents the release of soluble TNF-α, a potent pro-inflammatory cytokine. This is the primary mechanism by which TACE inhibitors exert their anti-inflammatory effects.
-
EGFR Signaling: TACE is responsible for the shedding of several Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-α (TGF-α). By preventing their release, this compound can attenuate EGFR signaling pathways, including the ERK and Akt pathways, which are crucial for cell proliferation and survival. This has implications for cancer therapy.[3]
-
IL-6 Signaling: TACE can shed the IL-6 receptor (IL-6R), leading to the generation of a soluble form (sIL-6R) that can participate in "trans-signaling." Inhibition of TACE can modulate IL-6-mediated signaling through the STAT3 pathway, which is involved in immune responses and tumorigenesis.[4]
-
TGF-β Signaling: TACE has been shown to regulate TGF-β signaling, which is involved in a wide range of cellular processes, including fibrosis. Inhibition of TACE can ameliorate cardiac fibrosis, suggesting a role for TACE in this pathology.[5]
Experimental Protocols
In Vitro TACE Inhibition Assay (FRET-based)
This protocol describes a common method for measuring the inhibitory activity of compounds against recombinant TACE using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Caption: FRET-based TACE Inhibition Assay Workflow.
Materials:
-
Recombinant human TACE (catalytic domain)
-
TACE FRET substrate (e.g., a peptide containing the TACE cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tricine, pH 7.5, containing 100 mM NaCl, 10 mM CaCl₂, and 1 mM ZnCl₂
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TACE FRET substrate in DMSO. Dilute to the final working concentration (e.g., 10 µM) in Assay Buffer.
-
Prepare a stock solution of recombinant TACE in Assay Buffer. Dilute to the final working concentration (e.g., 600 nM).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
-
Assay Protocol:
-
To each well of the microplate, add the desired volume of Assay Buffer.
-
Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells.
-
Add the diluted TACE enzyme to each well and mix gently.
-
Pre-incubate the plate at 27°C for 15-30 minutes.
-
Initiate the reaction by adding the TACE FRET substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 27°C.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time. The excitation wavelength is typically around 320 nm, and the emission wavelength is around 395 nm (these values may vary depending on the specific FRET pair used).
-
Record fluorescence readings at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Cell-Based Shedding Assay
This protocol describes a method to assess the effect of this compound on TACE-mediated shedding of a cell surface protein in a cellular context.
Caption: Cell-based Shedding Assay Workflow.
Materials:
-
Cell line endogenously or exogenously expressing a known TACE substrate (e.g., leukocytes for CD62L, macrophages for Csf1r).
-
Cell culture medium and supplements.
-
This compound or other test inhibitors.
-
Phorbol-12-myristate-13-acetate (PMA) or another suitable shedding stimulus.
-
Fluorescently labeled monoclonal antibody specific for the extracellular domain of the TACE substrate.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Harvest and resuspend the cells in an appropriate buffer (e.g., PBS).
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes on ice.
-
-
Shedding Stimulation:
-
Stimulate TACE-mediated shedding by adding PMA (e.g., 1-15 ng/mL) or another appropriate agonist.
-
Incubate the cells at 37°C for a specified time (e.g., 30 minutes).
-
-
Staining and Analysis:
-
Stop the reaction by washing the cells with ice-cold PBS.
-
Stain the cells with the fluorescently labeled antibody against the TACE substrate according to the manufacturer's protocol.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Interpretation:
-
A decrease in MFI in the stimulated, vehicle-treated cells compared to unstimulated cells indicates shedding of the substrate.
-
Inhibition of shedding by this compound will be observed as a dose-dependent preservation of the cell surface substrate, resulting in a higher MFI compared to the stimulated, vehicle-treated control.
-
The IC50 for the inhibition of shedding can be determined by plotting the MFI as a function of the inhibitor concentration.
-
Conclusion
This compound is a potent inhibitor of TACE that acts through a competitive mechanism involving chelation of the catalytic zinc ion and interactions with the S1' and S3' substrate-binding pockets. Its ability to block the shedding of numerous cell surface proteins, including TNF-α and EGFR ligands, makes it a valuable tool for studying the physiological and pathological roles of TACE. Furthermore, the downstream consequences of TACE inhibition highlight its therapeutic potential in a range of diseases. The experimental protocols provided herein offer standardized methods for evaluating the inhibitory activity of this compound and other TACE inhibitors, facilitating further research and development in this field.
References
- 1. rcsb.org [rcsb.org]
- 2. Structure-based rational design of peptide hydroxamic acid inhibitors to target tumor necrosis factor-α converting enzyme as potential therapeutics for hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 selectively activates the IL‐6 trans‐signaling/ERK MAPK axis in KRAS‐addicted lung cancer | EMBO Molecular Medicine [link.springer.com]
- 5. The Downregulation of ADAM17 Exerts Protective Effects against Cardiac Fibrosis by Regulating Endoplasmic Reticulum Stress and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
(R)-TAPI-2: An In-Depth Technical Guide for Researchers
(R)-TAPI-2 is a potent, broad-spectrum inhibitor of metalloproteinase enzymes, playing a crucial role in regulating various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, target profile, experimental protocols, and its impact on key signaling pathways.
Core Concepts and Mechanism of Action
This compound belongs to the hydroxamate class of inhibitors, which are known for their strong zinc-binding affinity.[1][2] The catalytic activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs) is dependent on a zinc ion located in their active site.[1][3] this compound functions as a competitive inhibitor by chelating this essential zinc ion through its hydroxamate group (-CONHOH), thereby blocking the enzymatic activity of these proteases.[1][2]
This inhibitory action prevents the cleavage of a wide range of extracellular matrix (ECM) components and the shedding of cell surface proteins, which are critical events in processes such as cell signaling, proliferation, migration, and tissue remodeling.[3][4]
Target Profile and Inhibitory Activity
While specific inhibitory data for the (R)-enantiomer is not extensively detailed in publicly available literature, the closely related compound TAPI-2 has been characterized as a potent inhibitor of several MMPs and ADAMs. It is important to note that commercial suppliers specifically offer the (R)-isomer, suggesting it may be the more active enantiomer. The inhibitory activities of TAPI-2 are summarized in the tables below.
Table 1: Inhibitory Activity of TAPI-2 against A Disintegrin and Metalloproteinases (ADAMs)
| Target | Inhibition Constant (Ki) | Reference |
| TACE (ADAM17) | 120 nM | [5] |
| ADAM8 | 10 µM | |
| ADAM10 | 3 µM | |
| ADAM12 | 100 µM |
Table 2: Inhibitory Activity of TAPI-2 against Other Metalloproteinases
| Target | Half-maximal Inhibitory Concentration (IC50) | Reference |
| Matrix Metalloproteinases (general) | 20 µM | [6] |
| hmeprin α subunit | 1.5 ± 0.27 nM | [6] |
| hmeprin β subunit | 20 ± 10 µM | [6] |
| Angiotensin-Converting Enzyme (ACE) | 18 µM | [7] |
Table 3: Cellular Activity of TAPI-2
| Activity | Half-maximal Inhibitory Concentration (IC50) | Reference |
| PMA-induced shedding of cell surface proteins (e.g., TGF-α, β-amyloid precursor protein) | 10 µM |
Impact on Key Signaling Pathways
This compound exerts significant influence on critical cellular signaling pathways, primarily through its inhibition of TACE (ADAM17) and other sheddases.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that is initially synthesized as a transmembrane protein (pro-TNF-α). TACE (ADAM17) is the primary enzyme responsible for cleaving pro-TNF-α to release the soluble, active form of the cytokine. By inhibiting TACE, this compound blocks the shedding of TNF-α, thereby downregulating TNF-α-mediated inflammatory responses.[7]
References
- 1. Recent advances in studies on hydroxamates as matrix metalloproteinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition [mdpi.com]
- 4. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAPI 2 | ADAMs | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-TAPI-2 Target Enzyme Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is a potent, broad-spectrum inhibitor of metalloproteinase enzymes, a class of proteins crucial in various physiological and pathological processes. This technical guide provides a comprehensive overview of the target enzyme profile of this compound, with a focus on its inhibitory activity against A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs). The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating cellular signaling pathways and as a potential therapeutic agent.
Core Target Profile of this compound
This compound is the (R)-enantiomer of TAPI-2, a hydroxamate-based metalloproteinase inhibitor. While much of the publicly available data refers to the racemic mixture "TAPI-2," the (R)-enantiomer is a key active component. TAPI-2 is recognized as a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1][2] It also exhibits broad inhibitory activity against various other ADAMs and MMPs.[3]
Quantitative Inhibition Data
The following tables summarize the available quantitative data on the inhibitory potency of TAPI-2 against its primary enzyme targets. It is important to note that the specific inhibitory constants for the (R)-enantiomer are not always distinguished from the racemic mixture in the literature.
| Target Enzyme | Inhibitor | Potency Metric | Value | Reference(s) |
| ADAM17 (TACE) | TAPI-2 | K_i_ | 120 nM | [1][2] |
| General MMPs | TAPI-2 | IC_50_ | 20 µM | [3] |
| Hmeprin α subunit | TAPI-2 | IC_50_ | 1.5 ± 0.27 nM | [3] |
| Hmeprin β subunit | TAPI-2 | IC_50_ | 20 ± 10 µM | [3] |
Note: IC_50_ (Half-maximal inhibitory concentration) and K_i_ (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The data for general MMPs represents a broad characterization and the potency against individual MMPs can vary.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of this compound's activity. Below are representative protocols for enzymatic and cell-based assays.
Fluorometric MMP Activity Assay
This protocol outlines a common method for measuring the inhibitory activity of compounds like this compound against a specific MMP.
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP, resulting in an increase in fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence increase.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add a fixed amount of the recombinant MMP enzyme to each well of the microplate.
-
Add the diluted this compound solutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the reaction rates (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ADAM17 (TACE) Inhibition Assay
This protocol describes a method to assess the inhibitory potential of this compound against ADAM17.
Principle: Similar to the MMP assay, this assay employs a specific fluorogenic substrate for ADAM17. Inhibition of ADAM17 by this compound leads to a decrease in the rate of substrate cleavage and a corresponding reduction in fluorescence.
Materials:
-
Recombinant active ADAM17 enzyme
-
Fluorogenic ADAM17 substrate (e.g., a peptide containing the cleavage site for ADAM17)
-
Assay Buffer (specific to the enzyme, often provided in commercial kits)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound in the appropriate Assay Buffer.
-
To each well of the microplate, add the recombinant ADAM17 enzyme.
-
Add the various concentrations of this compound to the wells and incubate to allow for enzyme-inhibitor interaction.
-
Start the reaction by adding the ADAM17 fluorogenic substrate.
-
Measure the fluorescence intensity kinetically at the substrate-specific excitation and emission wavelengths.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Determine the IC_50_ or K_i_ value by analyzing the dose-response relationship.
Cell-Based Assay for Inhibition of TNF-α Release
This protocol provides a framework for evaluating the ability of this compound to inhibit the shedding of TNF-α from cells, a key function of ADAM17.
Principle: Cells are stimulated to produce and shed TNF-α. The amount of soluble TNF-α released into the cell culture medium is measured in the presence and absence of this compound.
Materials:
-
A suitable cell line (e.g., THP-1 monocytes)
-
Cell culture medium
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
This compound stock solution (in DMSO)
-
ELISA kit for human TNF-α
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce TNF-α production and shedding.
-
Incubate the cells for an appropriate period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of soluble TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the IC_50_ value of this compound for the inhibition of TNF-α release.
Signaling Pathways and Visualizations
This compound's inhibition of ADAM17 and MMPs has significant implications for various signaling pathways involved in inflammation, cancer, and other diseases. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.
Experimental Workflow for Enzymatic Inhibition Assay
ADAM17 (TACE) Signaling Pathway
General MMP Signaling in Cancer Progression
Conclusion
This compound is a valuable research tool for the study of metalloproteinase-driven biological processes. Its potent inhibition of ADAM17 and a broad range of MMPs makes it relevant to investigations in inflammation, oncology, and neurodegenerative diseases. This guide provides a foundational understanding of its target profile, along with practical experimental protocols and visualizations of the key signaling pathways it modulates. Further research to delineate the specific inhibitory profile of the (R)-enantiomer against a wider panel of individual MMPs and ADAMs will be crucial for its continued development and application in both basic research and therapeutic contexts.
References
(R)-TAPI-2: An In-depth Technical Guide to its Biological Activity
Disclaimer: Publicly available scientific literature and data resources contain limited specific information on the isolated (R)-enantiomer of TAPI-2. The majority of published data refers to TAPI-2, which is often used as a racemic mixture. This guide, therefore, synthesizes the known biological activities of TAPI-2 and its primary targets, with the understanding that the specific quantitative contributions of the (R)-enantiomer are not fully elucidated in the public domain. It is presumed that (R)-TAPI-2 shares the same targets and mechanism of action, though its potency and selectivity may differ from the (S)-enantiomer and the racemic mixture.
Core Concepts: Mechanism of Action
This compound is a hydroxamate-based broad-spectrum inhibitor of metalloproteinases. The hydroxamate group is crucial for its inhibitory activity, as it chelates the zinc ion present in the active site of these enzymes. This coordination with the catalytic zinc ion prevents the binding and subsequent cleavage of the enzyme's natural substrates.
The primary targets of TAPI-2 include members of the Matrix Metalloproteinase (MMP) family and the "A Disintegrin and Metalloproteinase" (ADAM) family, with notable activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.
Quantitative Data: Inhibitory Activity of TAPI-2
The following tables summarize the available quantitative data for the inhibitory activity of TAPI-2 against its key targets. It is important to reiterate that this data may not be specific to the (R)-enantiomer.
| Target Enzyme | IC50/Ki Value | Notes |
| Matrix Metalloproteinases (general) | IC50: 20 µM[1] | Broad-spectrum inhibition. |
| hmeprin α subunit | Ki: 1.5 ± 0.27 nM[1] | Strong inhibition. |
| hmeprin β subunit | IC50: 20 ± 10 µM[1] | Weaker inhibition compared to the α subunit. |
Key Signaling Pathways Modulated by this compound
The inhibitory action of this compound on metalloproteinases, particularly ADAM17/TACE, leads to the modulation of several critical signaling pathways.
Inhibition of the Notch Signaling Pathway
ADAM17 is one of the proteases responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting ADAM17, this compound can prevent this cleavage, thereby downregulating Notch signaling. This has significant implications in cellular processes such as proliferation, differentiation, and apoptosis.
Modulation of TNF-α Signaling
TACE (ADAM17) is the primary enzyme responsible for the shedding of membrane-bound tumor necrosis factor-alpha (pro-TNF-α) to its soluble, active form (sTNF-α). By inhibiting TACE, this compound reduces the levels of circulating sTNF-α, a potent pro-inflammatory cytokine.
References
(R)-TAPI-2 for Metalloproteinase Inhibition Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). As the (R)-enantiomer of TAPI-2, it exhibits stereospecific interactions with the active site of these zinc-dependent endopeptidases. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its use in research, and its effects on key signaling pathways, to support its application in metalloproteinase inhibition studies and drug development.
Data Presentation: Inhibitory Profile of TAPI-2
While specific high-throughput screening data for the (R)-enantiomer across a comprehensive panel of MMPs is not extensively published, the available data for the racemic mixture and related compounds indicate a broad inhibitory activity. The hydroxamate group in TAPI-2 chelates the active site zinc ion, crucial for the catalytic activity of MMPs and ADAMs.[1] The potency and selectivity are determined by the interactions of the inhibitor's side chains with the S1' pocket of the specific metalloproteinase.
| Target | Inhibition Value (Ki/IC50) | Notes |
| TACE (ADAM17) | Ki: 120 nM | TAPI-2 is a potent inhibitor of TACE.[2] |
| ADAM8 | Ki: 10 µM | |
| ADAM10 | Ki: 3 µM | [3] |
| ADAM12 | Ki: >100 µM | [3] |
| MMPs (general) | IC50: 20 µM | Broad-spectrum activity against the MMP family.[4] |
| L-selectin shedding | IC50: 10 µM | TAPI-2 inhibits the shedding of various cell surface proteins.[1][3] |
| hmeprin α subunit | IC50: 1.5 ± 0.27 nM | [4] |
| hmeprin β subunit | IC50: 20 ± 10 µM | [4] |
Note: The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary depending on the assay conditions, substrate used, and enzyme source. The data presented is a compilation from various sources and should be used as a reference. It is recommended to determine these values under your specific experimental conditions.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of this compound against a specific metalloproteinase using a fluorogenic peptide substrate.
Materials:
-
Recombinant active metalloproteinase (e.g., MMP-2, MMP-9, ADAM17)
-
Fluorogenic metalloproteinase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations.
-
Enzyme preparation: Dilute the recombinant active metalloproteinase to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound solutions to the inhibitor wells.
-
Add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the enzyme control wells.
-
Add 10 µL of Assay Buffer to the blank wells (no enzyme, no inhibitor).
-
-
Enzyme addition: Add 20 µL of the diluted active metalloproteinase to the inhibitor and enzyme control wells. Do not add enzyme to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Prepare the fluorogenic substrate solution in Assay Buffer. Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic measurement: Immediately place the microplate in a fluorometric microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data analysis:
-
Subtract the fluorescence readings of the blank wells from all other wells.
-
Determine the initial reaction velocity (v) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: In Vitro Enzyme Inhibition Assay Workflow.
Cell-Based TGF-α Shedding Assay
This protocol describes a method to assess the inhibitory effect of this compound on the shedding of a cell surface protein, such as Transforming Growth Factor-alpha (TGF-α), which is primarily mediated by TACE (ADAM17).[5][6]
Materials:
-
Cells expressing a membrane-anchored form of the protein of interest (e.g., pro-TGF-α). This can be an endogenous or an ectopically expressed protein.
-
Cell culture medium and supplements.
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.
-
ELISA kit for the detection of the shed ectodomain of the protein of interest (e.g., TGF-α).
-
Cell lysis buffer and protein assay reagents.
Procedure:
-
Cell culture: Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Inhibitor treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for a specified time (e.g., 1-2 hours).
-
Stimulation of shedding: Add PMA (e.g., 100 nM) or another appropriate stimulus to the wells to induce shedding and incubate for a defined period (e.g., 30-60 minutes).
-
Collection of conditioned medium: Carefully collect the conditioned medium from each well.
-
Quantification of shed protein: Use an ELISA kit to quantify the concentration of the shed protein ectodomain in the collected conditioned medium.
-
Cell lysis and protein quantification: Wash the cells and lyse them. Determine the total protein concentration in the cell lysates to normalize the shedding data.
-
Data analysis:
-
Normalize the amount of shed protein to the total protein content of the corresponding well.
-
Calculate the percentage of inhibition of shedding for each concentration of this compound compared to the stimulated control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Caption: Cell-Based Shedding Assay Workflow.
Synthesis and Chiral Separation of this compound
The synthesis of hydroxamate-based metalloproteinase inhibitors like TAPI-2 typically involves peptide coupling reactions.[7][8] The asymmetric synthesis of the (R)-enantiomer can be achieved through the use of chiral starting materials or chiral catalysts.[9][10]
General Synthetic Approach: The synthesis of the core structure of TAPI-2, N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide, involves the sequential coupling of amino acid derivatives. The chirality at the key carbon atom in the N-terminal residue is crucial for its specific interaction with the enzyme active site. Asymmetric synthesis strategies often employ chiral auxiliaries or stereoselective reactions to introduce this chirality.[10]
Chiral Separation: If a racemic mixture of TAPI-2 is synthesized, the (R)- and (S)-enantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC).[11][12]
General Chiral HPLC Protocol:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of hydroxamic acid-based inhibitors.[11]
-
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation.
-
Detection: Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance.
-
Method Validation: The method should be validated for parameters such as resolution, selectivity, and linearity to ensure accurate quantification of each enantiomer.
Signaling Pathways Modulated by this compound
This compound, through its potent inhibition of TACE (ADAM17), can significantly impact major signaling pathways that regulate cell proliferation, differentiation, and survival.
TACE-Mediated EGFR Signaling Pathway
TACE is a key sheddase for several ligands of the Epidermal Growth Factor Receptor (EGFR), including TGF-α.[13][14] The shedding of these ligands from the cell surface is a critical step in the activation of the EGFR signaling cascade.
Caption: TACE-Mediated EGFR Pathway Inhibition by this compound.
By inhibiting TACE, this compound prevents the release of soluble EGFR ligands, thereby reducing the activation of the EGFR and its downstream pro-proliferative and pro-survival signaling pathways.[14]
TACE-Mediated Notch Signaling Pathway
TACE is also involved in the proteolytic processing of the Notch receptor, a critical step for its activation.[15] The cleavage of Notch by TACE is a prerequisite for its subsequent cleavage by γ-secretase, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate gene expression.
Caption: TACE-Mediated Notch Pathway Inhibition by this compound.
Inhibition of TACE by this compound can block the initial cleavage of the Notch receptor, thereby preventing the release of the NICD and subsequent activation of Notch target genes involved in cell fate decisions, proliferation, and differentiation.[15]
Conclusion
This compound is a valuable research tool for studying the roles of metalloproteinases in various physiological and pathological processes. Its broad-spectrum inhibitory activity, particularly against TACE/ADAM17, makes it a potent modulator of critical signaling pathways such as the EGFR and Notch pathways. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in metalloproteinase research and to support the development of novel therapeutic strategies targeting these important enzymes.
References
- 1. bmrservice.com [bmrservice.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ectodomain shedding of EGFR ligands serves as an activation readout for TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TACE is required for the activation of the EGFR by TGF-α in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. ijrpr.com [ijrpr.com]
- 12. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TACE is required for the activation of the EGFR by TGF-alpha in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Notch signaling pathway to overcome drug-resistance for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Notch Signaling Regulation in HCC: From Hepatitis Virus to Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
(R)-TAPI-2: A Technical Guide to its Function and Application in Research
(R)-TAPI-2 , the R-isomer of the TNF Protease Inhibitor 2, is a potent, broad-spectrum inhibitor of several key enzyme families, primarily matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its principal target is the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This technical guide provides an in-depth overview of the core functions of this compound, detailed experimental protocols for its use, and a summary of its impact on critical signaling pathways, designed for researchers, scientists, and professionals in drug development.
Core Function: Inhibition of Metalloproteinases
This compound functions as a competitive inhibitor, targeting the active site of zinc-dependent metalloproteinases. This inhibition prevents the cleavage of a wide array of cell surface proteins, a process known as ectodomain shedding. This shedding is a critical step in the activation and release of various signaling molecules, including cytokines, growth factors, and their receptors.
The primary targets of this compound include:
-
TACE (ADAM17): This is a key enzyme responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a central mediator of inflammation.
-
Matrix Metalloproteinases (MMPs): This family of enzymes is involved in the degradation and remodeling of the extracellular matrix. This compound exhibits inhibitory activity against various MMPs, implicating it in processes such as tissue repair, angiogenesis, and cancer metastasis.
-
Other ADAMs: Besides ADAM17, this compound also inhibits other members of the ADAM family, which are involved in the shedding of a diverse range of substrates, thereby affecting various cellular functions.
Quantitative Data Summary
The inhibitory activity of this compound and its racemate, TAPI-2, has been quantified against several key metalloproteinases. The following tables summarize the available quantitative data, providing a comparative overview of its potency.
| Enzyme Target | Inhibitor | Inhibition Constant | Reference |
| TACE (ADAM17) | TAPI-2 | K_i_ = 120 nM | [1] |
| MMPs (general) | TAPI-2 | IC_50_ = 20 µM | [2] |
| hmeprin α subunit | TAPI-2 | IC_50_ = 1.5 ± 0.27 nM | [2] |
| hmeprin β subunit | TAPI-2 | IC_50_ = 20 ± 10 µM | [2] |
| Angiotensin Converting Enzyme | TAPI-2 | IC_50_ = 18 µM | [3] |
Note: Data for the specific (R)-isomer is often reported under the general name TAPI-2 in literature. It is important to consider the specific context of the study.
Key Signaling Pathways Modulated by this compound
The inhibitory action of this compound on metalloproteinases has significant downstream effects on crucial cellular signaling pathways.
TNF-α Signaling Pathway
By inhibiting TACE, this compound directly blocks the release of soluble TNF-α from the cell surface. This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2) on target cells, thereby downregulating the inflammatory cascade initiated by this potent cytokine.
References
An In-depth Technical Guide to the Initial Characterization of (R)-TAPI-2 Effects
Audience: Researchers, scientists, and drug development professionals.
Core Content: This whitepaper provides a comprehensive technical overview of the initial characterization of (R)-TAPI-2, a potent metalloproteinase inhibitor. It details its mechanism of action, inhibitory profile, impact on critical signaling pathways, and standardized experimental protocols for its study.
Introduction to this compound
This compound (TNF Protease Inhibitor 2) is a synthetic, broad-spectrum, hydroxamate-based inhibitor of metalloproteinases.[1] It is primarily recognized for its potent inhibition of the A Disintegrin and Metalloproteinase (ADAM) family, particularly ADAM17, also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE).[1] Its core mechanism involves chelating the essential zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity. This inhibition prevents the "ectodomain shedding" of numerous cell surface proteins, a critical post-translational modification that regulates a vast array of cellular processes including inflammation, cell proliferation, and migration.[2] Consequently, this compound serves as an invaluable research tool for elucidating the roles of ADAM-mediated protein shedding in health and disease.
Core Mechanism of Action: Inhibition of Ectodomain Shedding
Ectodomain shedding is a fundamental biological process where the extracellular domain of a transmembrane protein is cleaved and released from the cell surface.[3][4] This cleavage is predominantly mediated by a family of membrane-anchored proteases known as sheddases, with ADAM10 and ADAM17 being the most prominent members.[4] Shedding can either activate a signaling molecule (e.g., TNF-α) or inactivate a receptor.
This compound functions by directly inhibiting the catalytic activity of these sheddases. By blocking this cleavage event, TAPI-2 prevents the release of soluble ectodomains and leads to the accumulation of the full-length protein on the cell surface.[5]
Quantitative Inhibitory Profile
The inhibitory activity of TAPI-2 has been quantified against several key metalloproteinases. The data reveals a broad-spectrum activity with particular potency against ADAM17.
| Target Enzyme | Parameter | Value | Reference |
| Matrix Metalloproteinases (MMP) | IC₅₀ | 20 µM | [1][6] |
| ADAM17 (TACE) | Kᵢ | 120 nM | |
| ADAM10 | Kᵢ | > 140 nM | [7] |
| Heprin α subunit | IC₅₀ | 1.5 ± 0.27 nM | [1] |
| Heprin β subunit | IC₅₀ | 20 ± 10 µM | [1] |
| Angiotensin-Converting Enzyme (ACE) | IC₅₀ | 18 µM |
Impact on Key Signaling Pathways
By inhibiting ectodomain shedding, this compound modulates several critical signaling cascades.
Inhibition of TNF-α Processing
One of the most well-characterized functions of ADAM17 (TACE) is the cleavage of membrane-bound precursor TNF-α (pro-TNF-α) to release its soluble, biologically active form. TAPI-2 potently blocks this step, thereby inhibiting the release of a key pro-inflammatory cytokine.
Modulation of Notch Signaling
The Notch signaling pathway is critical for cell fate decisions. Its activation requires proteolytic cleavage of the Notch receptor, a process mediated in part by ADAM family proteases. By inhibiting this shedding event, TAPI-2 has been shown to decrease the levels of the Notch Intracellular Domain (NICD) and its downstream transcriptional target, HES-1.[1] This suggests TAPI-2 can functionally attenuate Notch signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectodomain shedding and generation of two carboxy-terminal fragments of human complement receptor 2/CD21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and Cellular Mechanisms of Ectodomain Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRhom2 regulates ectodomain shedding and surface expression of the major histocompatibility complex (MHC) class I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The metalloprotease ADAM10 (a disintegrin and metalloprotease 10) undergoes rapid, postlysis autocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Spectrum of (R)-TAPI-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-TAPI-2, a hydroxamate-based broad-spectrum inhibitor, has garnered significant attention in the scientific community for its potent inhibitory activity against a range of metalloproteinases. This technical guide provides an in-depth exploration of the inhibitory spectrum of this compound, detailing its primary targets, inhibitory constants, and the experimental methodologies used for their determination. Furthermore, it elucidates the key signaling pathways modulated by this inhibitor, offering a comprehensive resource for researchers in drug discovery and development.
Data Presentation: Inhibitory Spectrum of this compound
This compound demonstrates inhibitory activity against various members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. The following table summarizes the quantitative data on its inhibitory potency.
| Target Family | Specific Target | Inhibitor | Potency (IC50/Ki) | Experimental System |
| ADAMs | ADAM17 (TACE) | This compound | Ki = 120 nM | Recombinant Human ADAM17 |
| ADAM17 (TACE) | TAPI-0 (a general TACE inhibitor) | Recombinant Human TACE | ||
| ADAMs | TAPI-2 | Not Specified | ||
| MMPs | General MMPs | This compound | IC50 = 20 µM[1] | Not Specified |
| Meprins | Meprin α | This compound | IC50 = 1.5 ± 0.27 nM[1] | Not Specified |
| Meprin β | This compound | IC50 = 20 ± 10 µM[1] | Not Specified |
Experimental Protocols
The determination of the inhibitory activity of this compound relies on robust and sensitive enzymatic and cell-based assays. Below are detailed methodologies for key experiments.
Fluorometric Assay for ADAM17/TACE Inhibition
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), using a fluorogenic substrate.
Materials:
-
Recombinant human ADAM17/TACE
-
Fluorogenic TACE substrate (e.g., a quenched peptide substrate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.
-
Dilute the recombinant ADAM17/TACE and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the diluted this compound solution or vehicle control.
-
Add the diluted ADAM17/TACE enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Metalloproteinase Inhibition
This protocol assesses the ability of this compound to inhibit the shedding of a cell-surface protein known to be cleaved by metalloproteinases.
Materials:
-
A suitable cell line overexpressing a specific metalloproteinase and its substrate (e.g., HEK293 cells transfected with ADAM17 and a cleavable form of alkaline phosphatase).
-
Cell culture medium and supplements.
-
This compound
-
A phorbol ester (e.g., PMA) to stimulate shedding.
-
A substrate for the shed ectodomain (e.g., p-nitrophenyl phosphate for alkaline phosphatase).
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate shedding by adding a phorbol ester (e.g., PMA) to the cell culture medium and incubate for a defined period (e.g., 1-2 hours).
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium from each well.
-
Measure the activity of the shed ectodomain in the conditioned medium. For alkaline phosphatase, add p-nitrophenyl phosphate and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of shedding for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathways
The inhibitory action of this compound on specific metalloproteinases has significant downstream effects on various signaling pathways crucial in both physiological and pathological processes.
Caption: ADAM17-Mediated Signaling Pathways and Inhibition by this compound.
Caption: General MMP Activation and Signaling Pathways Inhibited by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of metalloproteinases like this compound.
Caption: Workflow for Metalloproteinase Inhibitor Screening and Development.
This technical guide provides a foundational understanding of the inhibitory spectrum of this compound. For further, more specific applications, it is recommended to consult the primary literature and adapt the provided protocols to the specific experimental context.
References
The Role of (R)-TAPI-2 in Tumor Necrosis Factor-alpha (TNF-α) Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Its release is a tightly regulated process, primarily mediated by the enzyme TNF-α Converting Enzyme (TACE), also known as ADAM17. Inhibition of TACE represents a key therapeutic strategy for mitigating the detrimental effects of excessive TNF-α. This technical guide provides an in-depth overview of (R)-TAPI-2, a potent inhibitor of TACE, and its role in modulating TNF-α release. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its study, and visualize the relevant biological pathways and experimental workflows.
Introduction: The Critical Role of TACE in TNF-α Release
TNF-α is initially synthesized as a 26 kDa type II transmembrane protein (pro-TNF-α). The biological activity of TNF-α is realized upon the proteolytic cleavage of this precursor, which releases a soluble 17 kDa mature TNF-α protein into the extracellular space. This critical processing step is predominantly carried out by TACE (ADAM17), a member of the 'a disintegrin and metalloproteinase' (ADAM) family of zinc-dependent proteases.
This compound is the biologically active enantiomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs. Its primary mechanism of action in the context of TNF-α regulation is the direct inhibition of TACE, thereby preventing the cleavage of pro-TNF-α and subsequent release of mature, soluble TNF-α.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of TACE. The hydroxamate group within the this compound structure chelates the zinc ion essential for the catalytic activity of TACE and other metalloproteinases. By binding to the active site of TACE, this compound physically obstructs the access of the pro-TNF-α substrate, effectively halting its proteolytic processing. This leads to an accumulation of the membrane-bound pro-TNF-α and a significant reduction in the levels of soluble, biologically active TNF-α.
Quantitative Data: Inhibitory Activity of TAPI-2
The inhibitory potency of TAPI-2 has been characterized against a range of metalloproteinases. The following tables summarize the available quantitative data for TAPI-2, providing key metrics for its activity and selectivity.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| TACE (ADAM17) | 120 nM | [1] |
| ADAM8 | 10 µM | [2] |
| ADAM10 | 3 µM | [2] |
| ADAM12 | 100 µM | [2] |
| Assay/Target | IC50 Value | Reference |
| Matrix Metalloproteases (MMP) | 20 µM | [3][4] |
| Phorbol-12-myristate-13-acetate (PMA)-induced shedding of cell surface proteins | 10 µM |
Experimental Protocols
In Vitro TACE Inhibition Assay using a Fluorogenic Substrate
This protocol describes a cell-free assay to determine the direct inhibitory effect of this compound on TACE activity.
Materials:
-
Recombinant human TACE enzyme
-
TACE Assay Buffer
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
This compound
-
GM6001 (a broad-spectrum metalloproteinase inhibitor, as a positive control)
-
DMSO (for dissolving inhibitors)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute to the desired test concentrations (typically in a series) with TACE Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a black 96-well plate, add 25 µL of the diluted this compound solutions or control (Assay Buffer with DMSO for no inhibitor control, and GM6001 for positive control).
-
Add 50 µL of TACE enzyme solution (reconstituted in TACE Assay Buffer to the recommended concentration) to each well.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the TACE substrate solution according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately start measuring the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm for some common substrates) for at least 30 minutes at 37°C.[5][6]
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based Assay for Inhibition of TNF-α Release
This protocol outlines a method to assess the ability of this compound to inhibit the release of TNF-α from cultured cells, such as human monocytic THP-1 cells.
Materials:
-
THP-1 cells (or other suitable cell line, e.g., macrophages)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound
-
DMSO
-
96-well cell culture plate
-
Human TNF-α ELISA kit
-
Centrifuge
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of culture medium.[7]
-
Differentiate the cells into macrophage-like cells by treating with Phorbol-12-myristate-13-acetate (PMA) for 24-48 hours, if required by the specific cell line protocol.
-
Prepare various concentrations of this compound in culture medium from a DMSO stock.
-
Pre-treat the cells by adding 50 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours at 37°C.
-
Stimulate the cells to produce TNF-α by adding 50 µL of LPS solution (e.g., final concentration of 1 µg/mL) to each well (except for the unstimulated control wells).[7]
-
Incubate the plate for 4-18 hours at 37°C.[7]
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.[8][9][10]
-
Calculate the percentage of TNF-α release inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of TNF-α Processing and Inhibition by this compound
References
- 1. TAPI 2 | ADAMs | Tocris Bioscience [tocris.com]
- 2. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Methodological & Application
Application Notes and Protocols for (R)-TAPI-2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
(R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with notable activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. These enzymes play a crucial role in various physiological and pathological processes, including inflammation, cell proliferation, migration, and invasion. The following application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on ADAM17 and general MMP activity.
Mechanism of Action
This compound functions by chelating the zinc ion within the active site of metalloproteinases, thereby reversibly inhibiting their proteolytic activity. This inhibition prevents the shedding of cell surface proteins, such as pro-TNF-α, and the degradation of extracellular matrix components. The inhibition of ADAM17 by this compound can modulate signaling pathways, such as the Notch pathway, by preventing the cleavage and subsequent activation of its substrates.[1][2][3]
Quantitative Data Summary
The inhibitory activity of TAPI-2 has been characterized against various metalloproteinases. The following table summarizes key quantitative data from the literature.
| Target Enzyme | Inhibitor | IC50 / Ki | Cell Line / Assay Conditions | Reference |
| General MMPs | TAPI-2 | IC50: 20 µM | Biochemical Assay | [1][3] |
| TACE (ADAM17) | TAPI-2 | Ki: 0.12 µM | Biochemical Assay | [2] |
| ADAM8 | TAPI-2 | Ki: 10 µM | Biochemical Assay | [2] |
| ADAM10 | TAPI-2 | Ki: 3 µM | Biochemical Assay | [2] |
| ADAM12 | TAPI-2 | Ki: 100 µM | Biochemical Assay | [2] |
| PMA-induced protein shedding | TAPI-2 | IC50: 10 µM | CHO cells | [2] |
| hmeprin α | TAPI-2 | IC50: 1.5 ± 0.27 nM | Biochemical Assay | [1][3] |
| hmeprin β | TAPI-2 | IC50: 20 ± 10 µM | Biochemical Assay | [1][3] |
Signaling Pathway Inhibition by this compound
This compound's inhibition of ADAM17 can impact downstream signaling. For instance, by blocking ADAM17-mediated cleavage of Notch receptors, this compound can lead to a decrease in the levels of the Notch Intracellular Domain (NICD) and its target gene, HES-1.[1]
Figure 1: Simplified signaling pathway showing the inhibitory effect of this compound on ADAM17-mediated Notch signaling.
Experimental Protocols
Protocol 1: Cell-Based ADAM17 (TACE) Activity Assay using a Fluorogenic Substrate
This protocol describes a method to measure the activity of ADAM17 on the surface of live cells and the inhibitory effect of this compound using a fluorogenic peptide substrate.
Workflow Overview
Figure 2: Experimental workflow for the cell-based ADAM17 activity assay.
Materials:
-
Cell Line: HEK293 cells are a suitable choice. Other cell lines with endogenous or overexpressed ADAM17 can also be used.
-
This compound: Prepare a stock solution in DMSO.
-
Fluorogenic ADAM17 Substrate: A FRET-based peptide substrate, such as Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂ or a more specific substrate like Dabcyl-Pro-Arg-Ala-Ala-Ala-Homophe-Thr-Ser-Pro-Lys(FAM)-NH2.[4]
-
Assay Buffer: 25 mM Tris, pH 8.0.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Seed 5 x 10⁴ HEK293 cells per well in a 96-well black, clear-bottom plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Inhibitor Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer. A final concentration range of 1 nM to 100 µM is recommended.
-
Include a vehicle control (DMSO) and a positive control (a known ADAM17 inhibitor, if available).
-
Carefully remove the culture medium from the wells and wash once with assay buffer.
-
Add the diluted this compound or controls to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition and Measurement:
-
Prepare the fluorogenic substrate solution in assay buffer at the recommended concentration (e.g., 10 µM).
-
Add the substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 320/405 nm for the Mca/Dpa substrate or Ex/Em = 485/530 nm for the Dabcyl/FAM substrate) every 5 minutes for 1 hour.[5]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: General MMP Activity Assay using a Chromogenic Substrate
This protocol provides a method to assess the effect of this compound on the activity of secreted MMPs in conditioned cell culture medium.
Materials:
-
Cell Line: A cell line known to secrete MMPs, such as HT1080 fibrosarcoma cells.
-
This compound: Prepare a stock solution in DMSO.
-
Chromogenic MMP Substrate.
-
APMA (p-Aminophenylmercuric acetate): For the activation of pro-MMPs.[6]
-
96-well clear microplate.
-
Absorbance plate reader.
Procedure:
-
Preparation of Conditioned Medium:
-
Seed HT1080 cells in a culture flask and grow to 70-80% confluency.
-
Wash the cells with serum-free medium and then incubate in serum-free medium containing various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
-
Activation of pro-MMPs (Optional but Recommended):
-
To measure total MMP activity (both active and pro-MMPs), treat a portion of the conditioned medium with APMA (final concentration 1-2 mM) at 37°C for 1-4 hours.
-
-
MMP Activity Measurement:
-
Add the conditioned medium (with or without APMA activation) to the wells of a 96-well plate.
-
Add the chromogenic MMP substrate to each well.
-
Incubate at 37°C for the time recommended by the substrate manufacturer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (substrate alone).
-
Calculate the percentage of MMP inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Concluding Remarks
These protocols provide a framework for investigating the inhibitory effects of this compound on ADAM17 and general MMPs in a cell-based setting. It is recommended to optimize assay conditions, such as cell number, substrate concentration, and incubation times, for each specific cell line and experimental setup. The use of appropriate controls is crucial for the accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An improved fluorescent substrate for assaying soluble and membrane-associated ADAM family member activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biozyme-inc.com [biozyme-inc.com]
- 6. quickzyme.com [quickzyme.com]
Application Notes and Protocols for Utilizing (R)-TAPI-2 in Western Blot Analysis of Substrate Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
A Disintegrin and Metalloproteinases (ADAMs), particularly ADAM10 and ADAM17 (also known as TACE), are key cell-surface sheddases involved in the proteolytic cleavage of a wide array of transmembrane proteins. This process, known as ectodomain shedding, releases the extracellular domain of the substrate from the cell surface, initiating or modulating various signaling pathways crucial in development, inflammation, and cancer. (R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, with significant activity against ADAM10 and ADAM17. Its ability to block the catalytic activity of these sheddases makes it an invaluable tool for studying the functional consequences of substrate cleavage.
These application notes provide a comprehensive guide for researchers on utilizing this compound in Western blot analysis to investigate the cleavage of specific substrates by ADAM10 and ADAM17. The protocols detailed below will enable the qualitative and quantitative assessment of shedding inhibition, providing insights into the roles of these proteases in various biological processes.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor by chelating the active site zinc ion within the catalytic domain of metalloproteinases like ADAM10 and ADAM17. This interaction blocks the binding of the substrate to the enzyme, thereby preventing the proteolytic cleavage of the substrate's ectodomain. By treating cells with this compound, researchers can effectively reduce or eliminate the shedding of ADAM10/17 substrates, leading to an accumulation of the full-length protein on the cell surface and a corresponding decrease in the concentration of the shed ectodomain in the cell culture supernatant.
Data Presentation: Quantitative Analysis of this compound Mediated Inhibition of Substrate Cleavage
The following table summarizes the inhibitory effects of TAPI-2 on the cleavage of various ADAM10 and ADAM17 substrates as determined by Western blot analysis from multiple studies. This data provides a reference for expected outcomes and effective concentrations.
| Substrate | Protease(s) | Cell Line | This compound Concentration | Incubation Time | Observed Effect on Cleavage | Reference |
| Sema4D | ADAM17 | HEK293T | 50 nM | Not Specified | Significant inhibition of PMA-induced cleavage | [1] |
| Clusterin | ADAM17 | HeLa | Not Specified | Not Specified | Decreased levels of cleaved fragments | [2] |
| Klotho | ADAM10/ADAM17 | COS-7 | Not Specified | Not Specified | Inhibition of shedding | [3] |
| Amyloid Precursor-like Protein 2 (APLP2) | ADAM10 | HEK293, SH-SY5Y | Not Specified | Not Specified | Reduction of constitutive α-secretase cleavage | [4] |
| IL-2 Receptor α (CD25) | ADAM10 | HEK293 | 3 µM | 24 hours | Inhibition of constitutive shedding | [5] |
| Tim-3 | ADAM10/ADAM17 | HEK293 | Not Specified | Not Specified | Inhibition of PMA and ionomycin-induced shedding | [6] |
| NrCAM | ADAM10 | Primary murine neurons | 50 µM | 48 hours | Blocked shedding | [7] |
Experimental Protocols
Protocol 1: Inhibition of Substrate Cleavage by this compound and Analysis by Western Blot
This protocol details the steps for treating cultured cells with this compound to inhibit the cleavage of a target substrate and subsequent analysis of both the cell lysate (for full-length protein) and conditioned media (for shed ectodomain) by Western blotting.
Materials:
-
Cell line expressing the substrate of interest
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for the full-length substrate or the shed ectodomain
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and reach the desired confluency (typically 70-80%). b. The day before the experiment, replace the growth medium with a serum-free or low-serum medium to reduce background from serum proteins. c. Prepare working solutions of this compound in a serum-free medium from a concentrated stock in DMSO. A typical final concentration range is 1-20 µM. Include a vehicle control (DMSO alone). d. Pre-incubate the cells with the this compound containing medium or vehicle control for 1-2 hours. e. If studying stimulated shedding, add the stimulus (e.g., PMA for ADAM17 activation) to the medium and incubate for the desired time (e.g., 30 minutes to 24 hours).
-
Sample Collection: a. Conditioned Media: Carefully collect the cell culture supernatant. Centrifuge at a low speed to pellet any detached cells and collect the supernatant. Concentrate the supernatant if necessary, especially for low-abundance shed proteins. b. Cell Lysate: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the cells and scrape to collect the lysate. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
Protein Quantification: a. Determine the protein concentration of the cell lysates using a standard protein assay. This is crucial for equal loading in the Western blot.
-
Western Blot Analysis: a. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (for cell lysates) or equal volumes (for conditioned media) onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use an antibody that recognizes the intracellular or transmembrane domain to detect the full-length protein in the cell lysate, and an antibody that recognizes the ectodomain to detect the shed fragment in the conditioned media. g. Wash the membrane three times with TBST for 5-10 minutes each. h. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane three times with TBST for 5-10 minutes each. j. Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. For cell lysates, normalize the intensity of the full-length protein band to a loading control (e.g., β-actin or GAPDH). c. For conditioned media, compare the intensity of the shed ectodomain band between the control and this compound treated samples. d. Calculate the percentage of inhibition of cleavage by comparing the signal of the cleaved product in the this compound treated sample to the vehicle-treated control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A Disintegrin and Metalloprotease (ADAM) 10 and ADAM17 Are Major Sheddases of T Cell Immunoglobulin and Mucin Domain 3 (Tim-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to western blot quantification | Abcam [abcam.com]
- 7. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-TAPI-2 Gelatin Zymography for MMPs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Their activity is implicated in various physiological processes like tissue remodeling, wound healing, and angiogenesis, as well as in pathological conditions such as cancer and inflammation.[3][4] Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases, particularly MMP-2 and MMP-9.[5][6][7] This method allows for the identification of both pro- and active forms of these enzymes.[5] (R)-TAPI-2 is a broad-spectrum inhibitor of MMPs, as well as other metalloproteinases like TNF-α converting enzyme (TACE) and A Disintegrin and Metalloproteinases (ADAMs).[8][9] These application notes provide a detailed protocol for performing gelatin zymography to assess MMP activity and to evaluate the inhibitory effect of this compound.
Quantitative Data Summary
The inhibitory activity of TAPI-2 has been quantified against various metalloproteinases. The following table summarizes key data points for this compound and the related compound TAPI-2.
| Inhibitor | Target | IC50 / Ki | Notes | Reference |
| TAPI-2 | MMPs (general) | IC50: 20 µM | Broad-spectrum MMP inhibition. | [8][9] |
| TAPI-2 | ADAM-17 (TACE) | Ki: 120 nM | Potent inhibitor of TACE. | |
| TAPI-2 | hmeprin α subunit | IC50: 1.5 ± 0.27 nM | Strong inhibition of hmeprin α. | [8][9] |
| TAPI-2 | hmeprin β subunit | IC50: 20 ± 10 μM | Weaker inhibition of hmeprin β. | [8][9] |
| TAPI-2 | PMA-induced shedding | IC50: 10 µM | Inhibits shedding of cell surface proteins. |
Experimental Protocols
Part 1: Sample Preparation (Conditioned Media)
This protocol is optimized for detecting secreted MMP-2 and MMP-9 from cell culture.
-
Cell Culture: Plate cells in a suitable vessel (e.g., six-well plate or 75 cm² flask) with media containing fetal bovine serum (FBS).
-
Serum Starvation: At 70–80% confluency, remove the FBS-containing media. Wash the cells twice with serum-free media.
-
Conditioned Media Collection: Continue to grow cells in serum-free media. The optimal duration for this step depends on the cell line and should be determined empirically (e.g., 40-44 hours for some breast cancer cell lines).
-
Harvesting and Clarification: Collect the conditioned media and centrifuge at 10,000 rpm for 5 minutes to remove cells and debris.[10]
-
Sample Concentration (Optional): If MMP concentration is low, concentrate the media using a centrifugal filter unit (e.g., Centricon 10).[10]
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
Sample Buffer Addition: Mix the conditioned media with 5x non-reducing sample buffer. Do not heat or boil the samples, and do not use a reducing agent like β-mercaptoethanol, as this will irreversibly denature the enzymes.
Part 2: Gelatin Zymography
This section details the preparation of gels and the electrophoresis procedure.
Reagents:
-
Separating Gel (7.5% Acrylamide with 0.1% Gelatin):
-
1.5 M Tris-HCl, pH 8.8
-
30% Acrylamide/Bis-acrylamide solution
-
1% Gelatin solution (prepare fresh)
-
10% Sodium Dodecyl Sulfate (SDS)
-
10% Ammonium Persulfate (APS)
-
TEMED
-
-
Stacking Gel (5% Acrylamide):
-
0.5 M Tris-HCl, pH 6.8
-
30% Acrylamide/Bis-acrylamide solution
-
10% SDS
-
10% APS
-
TEMED
-
-
1x Tris-Glycine SDS Running Buffer: Standard formulation.
-
Washing Buffer: 2.5% Triton X-100, 50 mM Tris-HCl pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂.
-
Incubation Buffer: 1% Triton X-100, 50 mM Tris-HCl pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
Procedure:
-
Gel Casting: Prepare a 7.5% polyacrylamide separating gel containing 0.1% gelatin.[10] Overlay with the stacking gel.
-
Electrophoresis: Load 10-20 µg of protein per well. Run the gel at 150V at 4°C until the dye front reaches the bottom.[10]
-
SDS Removal (Renaturation): After electrophoresis, carefully remove the gel. Wash it twice for 30 minutes each in Washing Buffer with gentle agitation at room temperature. This step removes SDS and allows the MMPs to renature.
-
Enzyme Incubation and Inhibition with this compound:
-
Rinse the gel for 10 minutes in Incubation Buffer.
-
Prepare fresh Incubation Buffer. For inhibitor studies, create two batches: one with an appropriate concentration of this compound (e.g., starting with a concentration around its IC50, such as 20 µM) and a control batch with the vehicle (e.g., DMSO).
-
Incubate the gels in their respective buffers overnight (16-48 hours) at 37°C with gentle agitation.[10]
-
-
Staining and Destaining:
-
Imaging and Analysis: Image the gel using a gel documentation system. The intensity of the clear bands is proportional to the MMP activity, which can be quantified using densitometry software.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Gelatin Zymography.
MMP Signaling and Inhibition
Caption: Inhibition of MMP-mediated signaling by this compound.
References
- 1. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for the Preparation of (R)-TAPI-2 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17. As the (R)-enantiomer of TAPI-2, it is a critical tool in studying the roles of these enzymes in various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for organic molecules.
This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Materials and Reagents
A comprehensive list of materials and reagents required for the preparation of this compound stock solution is provided in the table below.
| Material/Reagent | Supplier | Catalog Number | Notes |
| This compound | Various | e.g., HY-100211A (MedChemExpress) | Confirm purity from the supplier's certificate of analysis. |
| Dimethyl sulfoxide (DMSO), Anhydrous | Various | e.g., D2650 (Sigma-Aldrich) | Use a high-purity, anhydrous grade to minimize degradation of the compound. |
| Sterile, amber microcentrifuge tubes | Various | --- | To protect the solution from light. |
| Pipettes and sterile, filtered pipette tips | Various | --- | For accurate liquid handling. |
| Vortex mixer | Various | --- | For thorough mixing. |
| Analytical balance | Various | --- | For accurate weighing of the compound. |
| Personal Protective Equipment (PPE) | --- | --- | Safety glasses, gloves, and a lab coat are mandatory. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 415.53 g/mol | |
| Appearance | White to off-white solid | Supplier dependent |
| Solubility in DMSO | ≥ 10 mM | [1] |
| Recommended Stock Solution Concentration | 1 mM to 10 mM | Based on common laboratory practice. |
| Storage of Stock Solution | -20°C for short-term (≤ 1 month) or -80°C for long-term (≤ 6 months) | [1] |
Experimental Protocols
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound and DMSO.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Step 1: Calculation
-
Determine the required mass of this compound:
-
Molecular Weight (MW) of this compound = 415.53 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = C (mol/L) x V (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 415.53 g/mol = 0.0041553 g
-
Mass (mg) = 4.1553 mg
-
Step 2: Weighing this compound
-
Tare a clean, dry, and static-free weighing boat or microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 4.16 mg of this compound powder. Record the exact weight.
Step 3: Dissolving this compound in DMSO
-
Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. To prepare a 10 mM solution with 4.16 mg of this compound, you would add 1 mL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Visualizations
Experimental Workflow
References
Application Notes and Protocols for (R)-TAPI-2 in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is a potent broad-spectrum inhibitor of the a disintegrin and metalloproteinase (ADAM) family of enzymes, with notable activity against ADAM10 and ADAM17 (also known as TACE). These enzymes play a crucial role in the proteolytic processing of various cell surface proteins, including growth factor precursors and cell surface receptors that are pivotal in cancer progression. By inhibiting these sheddases, this compound disrupts key oncogenic signaling pathways, such as the Notch and Epidermal Growth Factor Receptor (EGFR) pathways, making it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide an overview of this compound's application in cancer cell line research, including its mechanism of action, and detailed protocols for relevant in vitro assays.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of ADAM10 and ADAM17. This inhibition leads to the blockade of shedding of various transmembrane proteins, which in turn downregulates critical signaling pathways involved in cell proliferation, survival, migration, and invasion.
-
Inhibition of Notch Signaling: ADAM10 is a key enzyme responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting ADAM10, this compound prevents the generation of the Notch intracellular domain (NICD), which translocates to the nucleus to activate target genes like HES-1. This leads to the downregulation of Notch signaling, a pathway frequently dysregulated in various cancers and associated with cancer stem cell maintenance.
-
Inhibition of EGFR Signaling: ADAM17 is the primary sheddase for several EGFR ligands, including Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α). These ligands are synthesized as transmembrane precursors that require cleavage by ADAM17 to be released in their soluble, active form. By inhibiting ADAM17, this compound reduces the availability of soluble EGFR ligands in the tumor microenvironment, thereby decreasing the activation of EGFR and its downstream pro-survival and proliferative signaling cascades, such as the PI3K/AKT and MAPK pathways.
Data Presentation
The following tables summarize the quantitative effects of TAPI-2 on various cancer cell lines as reported in the literature. Note that specific data for the (R)-enantiomer is limited; therefore, data for the racemic TAPI-2 is presented and is expected to be largely representative of the (R)-enantiomer's activity.
| Cell Line | Cancer Type | Assay | Treatment | Observed Effect |
| MDA-MB-231 (ADAM17 overexpressing) | Breast Cancer | Proliferation Assay | TAPI-2 | Counteracted the 20.7±6.2–41.3±8.0% increase in proliferation |
| MDA-MB-231 (ADAM17 overexpressing) | Breast Cancer | Invasion Assay | TAPI-2 | Decreased invasiveness by 50.3±5.7% - 51.6±5.5%[1] |
| MDA-MB-231 (ADAM17 overexpressing) | Breast Cancer | Western Blot | TAPI-2 | Decreased VEGF expression by 36.3%[1] |
| MCF-7, HCC1500, ZR75B | Breast Cancer | ELISA | 20 µM TAPI-2 | Significantly reduced Amphiregulin (AREG) shedding |
| HCC1500, MDA-MB-468 | Breast Cancer | ELISA | 20 µM TAPI-2 | Significantly reduced TGF-α shedding |
| HK2 | Kidney Epithelial Cells | Western Blot | 50 µmol/L TAPI-2 (1 hour) | Blocked aldosterone-mediated EGFR phosphorylation[2] |
| Colorectal Cancer Cells (HCP-1, HT29) | Colorectal Cancer | Western Blot | 20 µM TAPI-2 | Dramatically decreased protein levels of NICD and HES-1 |
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of key signaling molecules in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-Notch1 [cleaved NICD], anti-HES-1, anti-ADAM10, anti-ADAM17, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Invasion Assay (Transwell Assay)
This protocol is to evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Thaw Matrigel on ice overnight and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow it to solidify.
-
Serum-starve the cancer cells for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of complete culture medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
References
Application Notes and Protocols for Measuring TNF-α Inhibition by (R)-TAPI-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases. Its production is tightly regulated, and its release is a critical step in the inflammatory cascade. TNF-α is initially synthesized as a 26 kDa transmembrane protein (pro-TNF-α), which is then cleaved by the TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), to release the soluble 17 kDa active form.
(R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs, with significant inhibitory activity against TACE. By inhibiting TACE, this compound blocks the shedding of pro-TNF-α from the cell surface, thereby reducing the levels of soluble, active TNF-α. This mechanism of action makes this compound a valuable tool for studying the role of TNF-α in various pathological processes and a potential therapeutic agent for inflammatory disorders.
These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on TNF-α production in a cell-based assay using the murine macrophage cell line RAW 264.7, followed by the quantification of TNF-α in the cell culture supernatant by Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of TNF-α Release and Inhibition by this compound
Caption: TNF-α release pathway and its inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of TAPI-2, of which this compound is an isomer, has been characterized against TACE and other metalloproteinases. While specific data for the (R)-isomer is not always distinctly reported, the inhibitory constants for TAPI-2 provide a strong indication of its potency.
| Inhibitor | Target Enzyme | Parameter | Value | Reference(s) |
| TAPI-2 | TACE (ADAM17) | Ki | 120 nM (0.12 µM) | [1] |
| TAPI-2 | General MMPs | IC50 | 20 µM | [2][3] |
| TAPI-2 | PMA-induced protein shedding | IC50 | 10 µM | [4] |
Experimental Protocols
Cell-Based Assay for TNF-α Inhibition
This protocol describes the use of RAW 264.7 macrophage cells to assess the TNF-α inhibitory activity of this compound.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
LPS Stock Solution: Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 50 µM). Prepare a working solution of LPS in cell culture medium at a concentration of 100 ng/mL.
-
-
Cell Seeding:
-
Harvest RAW 264.7 cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
-
Inhibitor Treatment and Stimulation:
-
After 24 hours, carefully remove the culture medium.
-
Add 100 µL of the prepared this compound working solutions to the respective wells. For the control wells (no inhibitor and LPS-stimulated), add 100 µL of culture medium with the corresponding DMSO concentration.
-
Pre-incubate the plate for 1 hour at 37°C and 5% CO₂.
-
Following the pre-incubation, add 10 µL of the 100 ng/mL LPS working solution to all wells except for the unstimulated control wells. Add 10 µL of culture medium to the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C and 5% CO₂.
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
-
Quantification of TNF-α by ELISA
This protocol provides a general procedure for a sandwich ELISA to measure the concentration of TNF-α in the collected cell culture supernatants. It is recommended to use a commercial TNF-α ELISA kit and follow the manufacturer's instructions.
Materials:
-
Commercial Mouse TNF-α ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)
-
Collected cell culture supernatants
-
Recombinant mouse TNF-α standard
-
96-well ELISA plate
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Plate Preparation:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve by performing serial dilutions of the recombinant mouse TNF-α standard.
-
Add 100 µL of the standards and collected cell culture supernatants (diluted if necessary) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Experimental Workflow
Caption: Workflow for measuring TNF-α inhibition by this compound.
References
Application Notes and Protocols for Cell Viability Assay with (R)-TAPI-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a cell surface metalloproteinase responsible for the shedding of the extracellular domains of a wide variety of membrane-bound proteins, including tumor necrosis factor-alpha (TNF-α), epidermal growth factor receptor (EGFR) ligands, and L-selectin. By inhibiting TACE, this compound can modulate inflammatory responses, cell proliferation, and survival.[1][2] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using common colorimetric assays, such as MTT and MTS, which are robust methods for quantifying cellular metabolic activity as an indicator of viability.[3]
Principle of the Assay
Cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[3] In the MTT assay, the yellow tetrazolium salt is reduced to a purple formazan product by mitochondrial dehydrogenases of living cells. The resulting insoluble formazan crystals are then solubilized, and the absorbance is measured. In the MTS assay, a second-generation tetrazolium salt is reduced to a soluble formazan, simplifying the procedure by eliminating the solubilization step. The amount of formazan produced is directly proportional to the number of viable cells in the culture.
Data Presentation
The following table summarizes hypothetical quantitative data from a cell viability assay performed on a cancer cell line (e.g., HTB-26 breast cancer or PC-3 pancreatic cancer) treated with various concentrations of this compound for 48 hours. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined from such data.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100% |
| 1 | 1.188 | 0.079 | 95% |
| 5 | 1.050 | 0.065 | 84% |
| 10 | 0.875 | 0.051 | 70% |
| 20 | 0.625 | 0.042 | 50% |
| 50 | 0.313 | 0.033 | 25% |
| 100 | 0.150 | 0.021 | 12% |
Signaling Pathway
This compound inhibits the enzymatic activity of TACE/ADAM17. This inhibition prevents the shedding of various cell surface proteins, thereby affecting downstream signaling pathways that regulate cell survival and proliferation. For example, by preventing the release of EGFR ligands, this compound can attenuate EGFR signaling, which is often hyperactivated in cancer cells and promotes cell proliferation and survival. Similarly, by modulating the shedding of TNF-α and its receptors, this compound can influence inflammatory and apoptotic pathways.
Caption: this compound inhibits TACE, affecting cell survival pathways.
Experimental Workflow
The following diagram outlines the general workflow for performing a cell viability assay with this compound treatment.
Caption: Workflow for a cell viability assay with this compound.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell line (e.g., HTB-26, PC-3, or other relevant cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol 1: MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Protocol 2: MTS Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
MTS Assay Procedure:
-
After the treatment incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the media-only (no cells) wells from all other absorbance readings.
-
Calculate Percentage of Cell Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Generate Dose-Response Curve:
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
-
Determine IC50 Value:
-
The IC50 value can be determined from the dose-response curve as the concentration of this compound that results in 50% cell viability. This can be calculated using non-linear regression analysis in a suitable software package.
-
References
Application Notes and Protocols for (R)-TAPI-2 in Viral Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TAPI-2 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with notable activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] ADAM17 plays a crucial role in the shedding of various cell surface proteins, including the Angiotensin-Converting Enzyme 2 (ACE2), which serves as a primary entry receptor for several viruses, most notably Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[3][4][5][6][7] By inhibiting ADAM17, this compound can modulate the availability of viral receptors on the host cell surface, thereby interfering with viral entry. These application notes provide detailed protocols for utilizing this compound in viral entry assays to investigate its potential as an antiviral agent.
Mechanism of Action: Inhibition of ADAM17-Mediated ACE2 Shedding
Viral entry, the initial step of infection, is a critical target for antiviral therapies.[5] For coronaviruses like SARS-CoV, the spike (S) protein on the virion surface binds to the ACE2 receptor on host cells.[3][7] This interaction triggers a cascade of events leading to the fusion of viral and cellular membranes, allowing the viral genome to enter the host cell.
The metalloprotease ADAM17 can cleave ACE2 from the cell surface, a process known as "shedding."[3][5][7] While the precise role of ACE2 shedding in viral infection is complex and debated, evidence suggests that modulation of this process can impact viral entry.[7][8] this compound, by inhibiting ADAM17, prevents the cleavage and release of ACE2, thereby altering the cellular environment for viral attachment and entry.[3]
Caption: Signaling pathway of ADAM17-mediated ACE2 shedding and its inhibition by this compound.
Data Presentation
Table 1: In Vitro Efficacy of TAPI-2 Against SARS-CoV
| Compound | Concentration | Cell Line | Assay | Endpoint | % Inhibition | Reference |
| TAPI-2 | 200 nM | Vero E6 | Pseudotyped Virus Entry | Intracellular p24 | ~80% | [3] |
| TAPI-0 | 100 nM | Vero E6 | ACE2 Shedding | ACE2 Activity | ~60% | [3] |
Table 2: Cytotoxicity of Metalloprotease Inhibitors
| Compound | Concentration (µM) | Cell Line | Assay | Viability | Reference |
| BB94 | 10 | A549-ACE2 | MTT | No significant toxicity | [9] |
| DPC-333 | 10 | A549-ACE2 | MTT | No significant toxicity | [9] |
| JG26 | up to 25 | Calu-3 | Not specified | No cytotoxic effects | [10] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay
Objective: To determine the non-toxic concentration range of this compound in the selected host cell line. It is crucial to ensure that any observed reduction in viral entry is due to the specific inhibitory activity of the compound and not a result of cell death.
Materials:
-
Host cell line (e.g., Vero E6, Calu-3, A549-ACE2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or Neutral Red solution
-
Solubilization solution (e.g., DMSO or acidic ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Treatment: After 24 hours of cell growth, replace the medium with the prepared dilutions of this compound. Incubate for a period that matches the duration of the planned viral entry assay (e.g., 24-48 hours).
-
MTT/Neutral Red Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For Neutral Red assay: Incubate cells with medium containing Neutral Red for 2 hours. Wash the cells and then extract the dye.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration of this compound that does not significantly reduce cell viability (e.g., >90% viability) should be used for subsequent viral entry assays.
Caption: Workflow for the cytotoxicity assay.
Protocol 2: Viral Entry Assay using Pseudotyped Virus
Objective: To quantify the inhibitory effect of this compound on viral entry using a safe and quantifiable pseudovirus system. Pseudoviruses are replication-defective viral particles that express a specific viral envelope protein (e.g., SARS-CoV-2 Spike) and contain a reporter gene (e.g., luciferase or GFP).
Materials:
-
Host cell line expressing the appropriate viral receptor (e.g., A549-ACE2)
-
Pseudovirus stock (e.g., VSV-based pseudovirus with SARS-CoV-2 Spike protein and a luciferase reporter gene)
-
This compound (at non-toxic concentrations)
-
Complete cell culture medium
-
96-well white-walled plates (for luciferase assay) or clear-bottom plates (for GFP imaging)
-
Luciferase substrate or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Infection: Add the pseudovirus to each well at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 24-48 hours to allow for viral entry and reporter gene expression.
-
Quantification:
-
Luciferase: Lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.
-
GFP: Quantify the number of GFP-positive cells using a fluorescence microscope or a plate reader with fluorescence capabilities.
-
-
Data Analysis: Normalize the reporter signal of the this compound-treated wells to the vehicle-treated control wells. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve.
Caption: Experimental workflow for the pseudovirus entry assay.
Protocol 3: Plaque Reduction Neutralization Test (PRNT)
Objective: To assess the ability of this compound to inhibit the entry and spread of infectious virus, leading to a reduction in plaque formation.
Materials:
-
Host cell line susceptible to the virus of interest
-
Infectious virus stock
-
This compound
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus-Inhibitor Incubation: In separate tubes, mix serial dilutions of this compound with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and add the virus-(R)-TAPI-2 mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed.
-
Fixation and Staining: Fix the cells and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the concentration of this compound that results in a 50% reduction in plaques (PRNT50).
Conclusion
This compound presents a promising avenue for the development of host-targeted antiviral therapies. By inhibiting ADAM17, it can modulate the host cell surface environment to be less permissive to viral entry. The provided protocols offer a framework for researchers to systematically evaluate the antiviral potential of this compound against various viruses that utilize ADAM17-sensitive receptors for entry. Careful consideration of compound cytotoxicity and the use of appropriate controls are essential for obtaining reliable and interpretable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TACE antagonists blocking ACE2 shedding caused by the spike protein of SARS-CoV are candidate antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17/MMP inhibition prevents neutrophilia and lung injury in a mouse model of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repositori.upf.edu]
- 6. Frontiers | ACE2 Shedding and the Role in COVID-19 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Differential Downregulation of ACE2 by the Spike Proteins of Severe Acute Respiratory Syndrome Coronavirus and Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM10 and ADAM17 promote SARS‐CoV‐2 cell entry and spike protein‐mediated lung cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfera.unife.it [sfera.unife.it]
- 11. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(R)-TAPI-2 solubility issues in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TACE inhibitor, (R)-TAPI-2. The information addresses common challenges, particularly solubility issues in aqueous media, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.[1] It belongs to the hydroxamate class of inhibitors, which chelate the zinc ion essential for the catalytic activity of these metalloproteinases.[2][3][4] By inhibiting TACE, this compound prevents the "shedding" of the extracellular domains of various membrane-bound proteins, including the precursor to Tumor Necrosis Factor-α (TNF-α).[1][5] This inhibition blocks the release of soluble, active TNF-α and other signaling molecules, thereby modulating inflammatory and other cellular processes.[5][6]
Q2: What are the known solubility limits of this compound?
A2: The solubility of this compound has been reported to be 5 mg/mL in both water and ethanol. However, achieving this concentration in aqueous buffers used for cell culture and biochemical assays can be challenging and may require specific preparation techniques.
Q3: Why am I observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound is significantly less soluble in the aqueous environment compared to the organic solvent. When the DMSO concentration is drastically lowered by dilution, the this compound may crash out of solution. To mitigate this, it is crucial to ensure rapid and thorough mixing and to keep the final DMSO concentration in the assay as high as is permissible for the experimental system (typically <0.5% for cell-based assays).
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to help dissolve this compound in the initial solvent and to help redissolve minor precipitation in stock solutions. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution after such treatments to ensure complete dissolution.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound, particularly concerning its solubility.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible IC50 values. | - Incomplete dissolution of this compound.- Precipitation of the compound during serial dilutions.- Degradation of the compound in stock solutions. | - Ensure complete dissolution of the stock solution before preparing dilutions.- Perform serial dilutions in 100% DMSO before the final dilution into aqueous buffer.- Prepare fresh working solutions for each experiment from a frozen stock.- Minimize freeze-thaw cycles of the stock solution by storing it in small aliquots. |
| Visible precipitate in cell culture wells after adding this compound. | - Exceeding the solubility limit in the final assay medium.- Insufficient mixing upon addition to the medium. | - Lower the final concentration of this compound in the assay.- Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).- Add the this compound dilution to the medium with rapid mixing or vortexing to facilitate dispersion. |
| Low or no observable inhibitory activity. | - The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation.- The compound has degraded. | - Visually inspect all solutions for any signs of precipitation before use.- If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant.- Use freshly prepared solutions for each experiment. |
| Cell toxicity observed even at low concentrations of this compound. | - The solvent (e.g., DMSO) concentration is too high.- The compound itself exhibits cytotoxicity at the tested concentrations. | - Prepare a vehicle control with the same final concentration of DMSO to assess solvent toxicity.- Ensure the final DMSO concentration is below the tolerance level of your cell line (e.g., <0.5%).- Perform a dose-response curve to determine the cytotoxic threshold of this compound for your specific cell line. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Source |
| Water | 5 mg/mL | Sigma-Aldrich Product Information |
| Ethanol | 5 mg/mL | Sigma-Aldrich Product Information |
| DMSO | Soluble (often used for stock solutions) | MedChemExpress Protocol[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (Molecular Weight: 415.53 g/mol ).
-
Calculate Solvent Volume: Based on the mass of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (0.01 mol/L * 415.53 g/mol )
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate in a water bath or warm gently to 37°C. Visually inspect to confirm that no particulates are present.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions in DMSO: Prepare a serial dilution series of the compound in 100% DMSO to create intermediate stock solutions at the desired concentrations (e.g., 1 mM, 100 µM).
-
Final Dilution in Assay Medium: Directly before use, dilute the intermediate DMSO stock solutions into the pre-warmed cell culture medium to achieve the final desired experimental concentrations. The final DMSO concentration should be kept constant across all conditions and should not exceed a level that is toxic to the cells (typically below 0.5%).
-
Rapid Mixing: Immediately after adding the DMSO stock to the medium, mix the solution thoroughly by vortexing or pipetting up and down to prevent precipitation.
-
Application to Cells: Add the final working solutions to the cells as required by the experimental design.
Visualizations
Caption: TACE (ADAM17) cleaves various membrane-bound proteins.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TACE Antibody | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing (R)-TAPI-2 Incubation Time
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of (R)-TAPI-2 for achieving maximal inhibition of its target, TNF-α converting enzyme (TACE), also known as ADAM17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the R-isomer of TAPI-2, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its primary target of interest is often the Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17). This compound functions as a hydroxamate-based inhibitor. The hydroxamate group chelates the zinc ion within the active site of the metalloproteinase, thereby blocking its catalytic activity and preventing the shedding of cell surface proteins like TNF-α.
Q2: Why is optimizing the incubation time for this compound important?
Optimizing the incubation time is critical to ensure that the inhibitor has sufficient time to bind to the target enzyme and exert its maximal inhibitory effect. An insufficient incubation time can lead to an underestimation of the inhibitor's potency (a higher IC50 value). Conversely, an excessively long incubation period might lead to non-specific effects or cytotoxicity, confounding the experimental results. For time-dependent inhibitors, the duration of incubation directly impacts the extent of inhibition.
Q3: What is a typical starting point for this compound incubation time in a cell-based assay?
A common starting point for pre-incubation of cells with this compound before stimulation is 30 minutes to 1 hour. However, the optimal time can vary significantly depending on the cell type, the concentration of the inhibitor, the temperature, and the specific experimental endpoint. For downstream assays looking at protein expression changes, longer incubation times of 24 to 48 hours may be necessary. To determine the optimal time for maximal direct inhibition of TACE activity, a time-course experiment is highly recommended.
Q4: How does the concentration of this compound affect the optimal incubation time?
Higher concentrations of this compound will generally lead to faster binding to TACE, potentially requiring a shorter incubation time to achieve maximal inhibition. However, it is crucial to stay within a concentration range that is selective for TACE and avoids off-target effects or cytotoxicity. A dose-response experiment should be performed to identify the optimal concentration range for your specific system.
Troubleshooting Guide: Optimizing this compound Incubation
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short: The inhibitor has not had enough time to bind to the enzyme. | Perform a time-course experiment as detailed in the experimental protocols below to determine the optimal incubation time. |
| Inhibitor concentration is too low: The concentration of this compound is not sufficient to effectively inhibit TACE. | Perform a dose-response experiment to identify the optimal inhibitor concentration. | |
| This compound degradation: The inhibitor may have degraded due to improper storage or handling. | Ensure this compound is stored correctly according to the manufacturer's instructions and prepare fresh solutions for each experiment. | |
| High TACE expression/activity: The amount of enzyme in your system is too high for the given inhibitor concentration. | Reduce the amount of cell lysate or recombinant enzyme used in the assay. | |
| Inconsistent results between experiments | Variability in incubation time: Minor differences in incubation times between experiments can lead to significant variations in results. | Use a precise timer and standardize the incubation step across all experiments. |
| Inconsistent cell conditions: Variations in cell density, passage number, or overall health can affect TACE expression and activity. | Standardize cell culture conditions and use cells within a consistent passage number range. | |
| Pipetting errors: Inaccurate pipetting of the inhibitor or other reagents. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| High background signal in the assay | Substrate instability: The fluorescent substrate for the TACE activity assay is degrading spontaneously. | Prepare fresh substrate solution for each experiment and protect it from light. |
| Contamination: Bacterial or fungal contamination in cell cultures can lead to non-specific protease activity. | Regularly check cell cultures for contamination. | |
| Autofluorescence: The test compound or components in the cell lysate are fluorescent at the assay wavelengths. | Run a control without the fluorescent substrate to measure background fluorescence and subtract it from the experimental values. |
Data Presentation: Representative Time-Dependent Inhibition of TACE
The following table provides a hypothetical representation of data from a time-course experiment to determine the optimal incubation time for this compound. The data illustrates the percentage of TACE inhibition at a fixed concentration of this compound over time.
| Incubation Time (minutes) | % TACE Inhibition (Mean ± SD) |
| 0 | 5.2 ± 1.1 |
| 5 | 35.8 ± 3.5 |
| 15 | 68.4 ± 4.2 |
| 30 | 85.1 ± 2.9 |
| 60 | 92.5 ± 1.8 |
| 90 | 93.1 ± 1.5 |
| 120 | 92.8 ± 1.9 |
Note: This is representative data. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Incubation Time for TACE Inhibition
This protocol describes a time-course experiment to determine the optimal pre-incubation time of this compound for maximal inhibition of TACE activity in a cell-free system (e.g., using recombinant TACE or cell lysate).
Materials:
-
Recombinant human TACE (ADAM17) or cell lysate containing TACE
-
This compound stock solution (e.g., in DMSO)
-
TACE activity assay buffer
-
Fluorogenic TACE substrate
-
96-well black microplate
-
Plate reader with fluorescence capabilities
-
Stop solution (optional)
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant TACE or cell lysate to the desired concentration in the assay buffer.
-
Prepare a working solution of this compound by diluting the stock solution in assay buffer to a concentration that is expected to yield significant but not complete inhibition (e.g., 2x the expected IC50).
-
Prepare the TACE substrate according to the manufacturer's instructions.
-
-
Set up the Assay Plate:
-
Add the diluted TACE enzyme or cell lysate to the wells of the 96-well plate.
-
Include control wells with assay buffer only (for background fluorescence) and wells with TACE but no inhibitor (for maximal activity).
-
-
Time-Course Incubation:
-
Add the this compound working solution to the designated wells at staggered time points (e.g., at T = 120, 90, 60, 30, 15, 5, and 0 minutes) before initiating the reaction. For the T=0 minute time point, the inhibitor will be added just before the substrate.
-
-
Initiate the Enzymatic Reaction:
-
At the end of the longest incubation time (T=120 minutes), add the fluorogenic TACE substrate to all wells simultaneously to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., every 2 minutes for 30 minutes) or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time curve) for each condition.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of TACE inhibition for each pre-incubation time point relative to the no-inhibitor control.
-
Plot the % inhibition as a function of the incubation time to determine the time required to reach maximal inhibition.
-
Mandatory Visualizations
Caption: TACE signaling pathway and its inhibition by this compound.
Caption: Workflow for optimizing this compound incubation time.
(R)-TAPI-2 stability in cell culture medium over 24 hours
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (R)-TAPI-2 in cell culture medium over a 24-hour period.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), such as TNF-α converting enzyme (TACE/ADAM17). It belongs to the class of hydroxamate-based inhibitors, which chelate the essential zinc ion in the active site of these enzymes, thereby blocking their proteolytic activity.[1] This inhibition prevents the shedding of various cell surface proteins, including TNF-α, L-selectin, and growth factor precursors, which can modulate a variety of signaling pathways.
Q2: How stable is this compound in cell culture medium over 24 hours?
Hydroxamate compounds are susceptible to metabolic degradation, including hydrolysis to less active carboxylic acids and reduction to amides.[2] Therefore, a significant decrease in the effective concentration of this compound over a 24-hour incubation period in cell culture should be anticipated.
Q3: What are the implications of this compound instability in my experiments?
The instability of this compound can lead to a time-dependent decrease in its inhibitory activity. This may result in inconsistent or misleading experimental outcomes, particularly in longer-term assays (e.g., 24 hours or more). The observed effects may be diminished over time as the compound degrades, potentially leading to an underestimation of its potency or the role of the targeted metalloproteinases.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare fresh stock solutions of this compound for each experiment.[4] If a stock solution must be prepared in advance, it should be aliquoted and stored at -20°C for a maximum of 3 months, as suggested by some suppliers. Avoid repeated freeze-thaw cycles. The powder form should be stored at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in a 24-hour assay. | Degradation of this compound in the cell culture medium over the incubation period. | 1. Replenish the inhibitor: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 8-12 hours. 2. Conduct a time-course experiment: Assess the effect of this compound at multiple time points (e.g., 4, 8, 12, and 24 hours) to understand the kinetics of its effect. 3. Verify inhibitor activity: Perform a functional assay (e.g., measuring the shedding of a known substrate of the target metalloproteinase) to confirm the activity of your this compound stock. |
| High variability between replicate experiments. | Inconsistent inhibitor concentration due to degradation during storage or handling. | 1. Prepare fresh stock solutions: Always use freshly prepared stock solutions for each experiment to ensure consistent starting concentrations.[4] 2. Use a positive control: Include a known, stable inhibitor of the same target as a positive control to ensure the assay itself is performing consistently. |
| No observable effect of this compound. | 1. Complete degradation of the inhibitor. 2. The targeted pathway is not active in your cell model. | 1. Increase the frequency of inhibitor addition: As suggested above, try replenishing the inhibitor during the experiment. 2. Confirm target expression and activity: Use techniques like Western blotting or zymography to confirm that the target metalloproteinases (e.g., ADAM17, MMPs) are expressed and active in your cell line.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the functional stability of this compound in your specific cell culture medium.
Objective: To quantify the decrease in the inhibitory activity of this compound over a 24-hour period at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
A fluorescent, quenched substrate for a relevant metalloproteinase (e.g., a generic MMP substrate)
-
Recombinant active metalloproteinase (e.g., recombinant ADAM17 or MMP-2)
-
96-well black plates
-
Fluorimeter
Methodology:
-
Preparation of Conditioned Medium: a. Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 20 µM). b. Aliquot this solution into multiple sterile tubes. c. Incubate the tubes at 37°C in a CO2 incubator. d. At various time points (0, 2, 4, 8, 12, and 24 hours), remove one aliquot and immediately store it at -80°C to halt further degradation.
-
Enzymatic Assay: a. On the day of the assay, thaw the conditioned medium samples from each time point. b. In a 96-well black plate, set up the reactions including:
- A control with fresh medium and the enzyme.
- A positive inhibition control with freshly prepared this compound.
- Your time-point samples of conditioned medium. c. Add the recombinant active metalloproteinase to each well, followed by the fluorescent substrate. d. Immediately measure the fluorescence over time using a fluorimeter.
-
Data Analysis: a. Calculate the initial reaction velocity for each time point. b. Normalize the activity at each time point to the activity of the enzyme in the medium without the inhibitor. c. Plot the percentage of inhibition as a function of incubation time to determine the functional half-life of this compound in your medium.
Visualizations
Signaling Pathway Affected by this compound
Caption: Inhibition of ADAM17 and MMPs by this compound blocks downstream signaling.
Experimental Workflow for Stability Assessment
References
troubleshooting inconsistent results with (R)-TAPI-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-TAPI-2, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE/ADAM17).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, broad-spectrum, hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAM17 (TACE).[1][2][3] Its mechanism of action involves the hydroxamate group chelating the zinc ion within the active site of these metalloproteinases, thereby reversibly inhibiting their enzymatic activity.[2][3] This inhibition prevents the cleavage of various cell surface proteins, a process known as "shedding."[4]
Q2: What are the primary targets of this compound?
A2: The primary targets of this compound are members of the matrix metalloproteinase (MMP) family and A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE).[1] It has been shown to inhibit the release of TNF-α by blocking TACE activity.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5][6] For long-term storage, it is recommended to keep the solid compound and the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell type, assay conditions, and the specific target being investigated. A common starting point for cell-based assays is in the range of 10-50 µM. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 value or lack of inhibition.
Possible Cause 1: Incorrect inhibitor concentration.
-
Solution: Verify the calculations for your serial dilutions. Ensure that the final concentration in your assay is within the expected effective range. If possible, confirm the concentration of your stock solution using a spectrophotometric method if a standard is available.
Possible Cause 2: Inhibitor degradation.
-
Solution: this compound stock solutions, especially when diluted in aqueous buffers for experiments, can degrade over time. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 3: Poor solubility in assay buffer.
-
Solution: While the DMSO stock is soluble, diluting it into an aqueous assay buffer can sometimes lead to precipitation of the compound. Visually inspect the final assay solution for any signs of precipitation. If solubility is an issue, consider including a low percentage of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer, ensuring it does not interfere with your assay.
Possible Cause 4: High enzyme concentration in the assay.
-
Solution: For in vitro assays, an excessively high concentration of the enzyme can overcome the inhibitory effect of this compound, leading to an artificially high IC50 value. Optimize the enzyme concentration to ensure the reaction proceeds linearly over the time course of your measurement and is sensitive to inhibition.
Issue 2: High variability between technical replicates.
Possible Cause 1: Inconsistent pipetting.
-
Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions and adding reagents to your assay plate, use consistent and proper pipetting techniques to minimize volume errors.
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or buffer.
Possible Cause 3: Incomplete mixing of reagents.
-
Solution: Ensure thorough but gentle mixing of all components in your assay wells. After adding all reagents, you can gently tap the plate or use a plate shaker at a low speed to ensure a homogenous reaction mixture.
Issue 3: Unexpected cellular toxicity or off-target effects.
Possible Cause 1: High concentration of DMSO.
-
Solution: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% (v/v), and ideally below 0.1%. Run a vehicle control (medium with the same concentration of DMSO as your treated samples) to assess the effect of the solvent on your cells.
Possible Cause 2: Off-target effects of this compound.
-
Solution: this compound is a broad-spectrum inhibitor and can affect multiple MMPs and other metalloproteinases.[1] The observed cellular phenotype may be a result of inhibiting multiple targets. To investigate this, consider using more specific inhibitors for your target of interest in parallel experiments, or use techniques like siRNA-mediated knockdown of your target to confirm that the observed effect is on-target.
Possible Cause 3: Batch-to-batch variability of the inhibitor.
-
Solution: If you observe a sudden change in experimental outcomes with a new batch of this compound, there may be variability in the purity or activity of the compound.[7] If possible, test the new batch in a well-established control experiment and compare its performance to a previous batch.
Quantitative Data Summary
| Parameter | Value | Notes |
| Primary Targets | MMPs, TACE (ADAM17) | Broad-spectrum inhibitor. |
| Typical IC50 Range | Varies by target enzyme | Generally in the nanomolar to low micromolar range. |
| Recommended Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10-50 mM). |
| Storage | -20°C | Both solid compound and DMSO stock solution. |
| Cell-Based Assay Conc. | 10-50 µM (starting point) | Optimize with a dose-response curve. |
| Final DMSO Conc. | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol: In Vitro TACE (ADAM17) Inhibition Assay
This protocol describes a fluorogenic assay to determine the IC50 value of this compound for TACE.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 10 µM ZnCl₂, 0.005% Brij-35)
-
This compound
-
DMSO
-
Black 96-well assay plates
-
Fluorometric plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Enzyme Preparation:
-
Dilute the recombinant TACE in cold assay buffer to the desired working concentration. The optimal concentration should be determined in preliminary experiments to ensure a linear reaction rate.
-
-
Assay Setup:
-
Add 50 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted TACE enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare the fluorogenic TACE substrate in the assay buffer at a concentration that is at or below its Km value.
-
Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: TACE (ADAM17) signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 4. ADAM17 - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of (R)-TAPI-2 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-TAPI-2, particularly when used at high concentrations in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a sheddase responsible for processing and releasing the extracellular domains of various membrane-bound proteins, including TNF-α.
Q2: What are the potential off-target effects of this compound, especially at high concentrations?
A2: this compound belongs to the class of hydroxamate-based metalloproteinase inhibitors. Due to the zinc-chelating nature of the hydroxamic acid moiety, high concentrations of this compound may lead to non-specific inhibition of other metalloproteinases.[1][2] Potential off-targets include other members of the ADAM family and various Matrix Metalloproteinases (MMPs).[1] Inhibition of these off-targets can lead to unintended biological consequences in your experiments.
Q3: Are there any known in vivo side effects associated with this class of inhibitors?
A3: Yes, broad-spectrum hydroxamate-based MMP inhibitors have been associated with musculoskeletal syndrome (MSS) in clinical trials.[2][3] This syndrome is characterized by joint pain and inflammation and is thought to result from the inhibition of a combination of MMPs and possibly other metalloproteinases like ADAM17.[1][3]
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired inhibition of TACE. We strongly recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Additionally, consider using more specific inhibitors if they are available and suitable for your research goals.
Q5: How can I confirm that the observed phenotype in my experiment is due to the inhibition of TACE and not an off-target effect?
A5: Target validation experiments are essential. A highly effective method is to use a genetic approach, such as siRNA or CRISPR/Cas9, to knock down or knock out ADAM17. If the phenotype observed with this compound treatment is replicated in the ADAM17 knockdown/knockout cells, it provides strong evidence that the effect is on-target.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity or altered cell morphology at high concentrations. | Inhibition of essential MMPs or other ADAMs crucial for cell survival and adhesion. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of this compound concentrations. Lower the concentration to the minimal effective dose for TACE inhibition. |
| Contradictory results compared to published data using other TACE inhibitors. | The other inhibitor may have a different selectivity profile. Your observed effect might be due to an off-target of this compound. | Profile the activity of this compound against a panel of relevant MMPs and ADAMs. Compare your results with the known selectivity of the other inhibitor. |
| Phenotype is observed in wild-type cells but not in ADAM17 knockout/knockdown cells treated with this compound. | This strongly suggests an off-target effect of this compound is responsible for the observed phenotype. | Investigate potential off-targets by performing a broad metalloproteinase inhibitor screen. Consider using a structurally different TACE inhibitor to confirm the phenotype. |
| Changes in extracellular matrix composition. | Inhibition of various MMPs (e.g., collagenases, gelatinases) that are responsible for ECM remodeling. | Analyze the expression and activity of key MMPs in your experimental system. Use zymography or specific activity assays to assess the impact of this compound on their function. |
Inhibitor Selectivity Profile
The following table summarizes the known inhibitory activities of TAPI-2. Note the lack of a comprehensive public selectivity screen against a broad panel of metalloproteinases for the (R)-isomer. Researchers should exercise caution and ideally perform their own selectivity profiling for their specific experimental system.
| Target | Inhibitor | Ki (nM) | Reference |
| ADAM17 (TACE) | TAPI-2 | 120 ± 30 | [4] |
| ADAM8 | TAPI-2 | 10,000 ± 1,000 | [4] |
| ADAM10 | TAPI-2 | 3,000 ± 2,000 | [4] |
| ADAM12 | TAPI-2 | >100,000 | [4] |
| MMP-12 | TAPI-2 | 12,000 | [4] |
Note: Data is for the racemic mixture TAPI-2 unless otherwise specified. The inhibitory activity of the (R)-isomer may vary.
Experimental Protocols
Protocol 1: Protease Selectivity Profiling using a Commercial Service
Objective: To determine the inhibitory activity of this compound against a broad panel of metalloproteinases (MMPs and ADAMs) to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Provide the exact concentration and solvent to the service provider.
-
Assay Format: Commercial services typically use fluorescence resonance energy transfer (FRET)-based assays with specific peptide substrates for each protease.
-
Experimental Procedure:
-
The service provider will perform serial dilutions of your this compound stock solution.
-
Each protease is incubated with its specific FRET substrate in the presence of varying concentrations of this compound or vehicle control.
-
The reaction is initiated, and the fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated. The percent inhibition for each concentration of this compound is determined, and IC50 values are calculated for each protease.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (ADAM17) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of this compound or a vehicle control for a specified period.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes). This creates a "melting curve."
-
Protein Separation: Centrifuge the heated samples to pellet the aggregated proteins. The supernatant contains the soluble, non-aggregated proteins.
-
Protein Detection: Analyze the amount of soluble ADAM17 (and any suspected off-target proteins) remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures. Compare the melting curves of ADAM17 in the this compound-treated and vehicle-treated samples. A significant shift indicates target engagement. The absence of a shift for a suspected off-target protein suggests it is not a direct target in the cellular environment.
Visualizations
Caption: Canonical signaling pathway of ADAM17/TACE and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects of this compound.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
how to minimize (R)-TAPI-2 cytotoxicity in primary cells
Welcome to the technical support center for (R)-TAPI-2. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the cytotoxic effects of this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, broad-spectrum inhibitor of metalloproteinases. Its primary targets include several members of the A Disintegrin and Metalloproteinase (ADAM) family, most notably ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), and various Matrix Metalloproteinases (MMPs).[1] These enzymes are zinc-dependent proteases that cleave and release the extracellular domains of a wide range of membrane-bound proteins, including cytokines like TNF-α, growth factor receptors, and cell adhesion molecules.[2][3][4] By inhibiting these "sheddases," this compound blocks the release of these soluble factors, thereby modulating inflammatory responses, cell signaling, and other physiological processes.[5][6]
Q2: Why am I observing high levels of cytotoxicity in my primary cells after treatment with this compound?
A2: High cytotoxicity in primary cells treated with this compound can stem from several factors:
-
On-Target Toxicity: The enzymes inhibited by this compound, such as ADAM17 and various MMPs, are crucial for normal cellular functions, including the processing of essential growth factors and survival signals.[2][5] Inhibition of these fundamental pathways can be inherently toxic even to healthy primary cells.[7][8]
-
Off-Target Effects: At higher concentrations, this compound may bind to and inhibit other cellular proteins beyond its intended targets, leading to unforeseen toxic effects.[7][9][10][11]
-
Experimental Conditions: Several experimental parameters can significantly influence cell viability. These include the concentration of this compound, the duration of exposure, the density of the cell culture, and the concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.[7][9]
-
Primary Cell Health: The initial health and quality of your primary cells are paramount. Cells that are stressed or not in optimal condition will be more susceptible to the cytotoxic effects of chemical inhibitors.[7]
Q3: What is a good starting concentration for this compound in primary cell experiments?
A3: The optimal concentration of this compound will vary depending on the primary cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the desired activity and the half-maximal cytotoxic concentration (CC50). A general starting point for many small molecule inhibitors in sensitive primary cells is a range from 0.1 µM to 10 µM.[7] It is advisable to begin with a lower concentration and titrate upwards to find the optimal balance between efficacy and toxicity.
Q4: What is the recommended solvent for this compound and how can I minimize solvent-related toxicity?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] While DMSO is a common solvent, it can be toxic to cells at higher concentrations.[7] To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and certainly not exceeding 0.5%.[7][9] Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of DMSO as the highest concentration used for this compound. This allows you to differentiate between the effects of the inhibitor and the solvent.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures and provides strategies for mitigation.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Expected Efficacious Concentrations | Inhibitor concentration is too high for the specific primary cell type. | Perform a detailed dose-response curve to determine the CC50. Start with a wider range of concentrations, including those significantly lower than the reported IC50 values from other studies. |
| Prolonged exposure to the inhibitor is causing cumulative toxicity. | Conduct a time-course experiment to identify the minimum exposure time required to achieve the desired biological effect. Consider shorter incubation periods or a washout step. | |
| The primary cells are in a suboptimal state of health. | Ensure the use of healthy, low-passage primary cells. Optimize cell culture conditions (e.g., media, supplements, cell density) before initiating the experiment. | |
| Inconsistent Results or Lack of this compound Activity | The inhibitor has degraded due to improper storage. | Store the this compound stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| The inhibitor is not sufficiently cell-permeable in your specific cell type. | While this compound is generally cell-permeable, its uptake can vary. Consult literature for your specific cell type or consider using a positive control to confirm target engagement. | |
| The timing of inhibitor addition is not optimal for the biological process being studied. | Adjust the timing of this compound treatment relative to cell stimulation or the biological event of interest. | |
| Discrepancy Between Expected and Observed Phenotype | Off-target effects are confounding the experimental outcome. | Use a lower, more specific concentration of this compound. Consider using a structurally different inhibitor of the same target to confirm that the observed phenotype is due to on-target inhibition. |
| The biological role of the target enzyme is more complex than anticipated in your cell type. | Further investigate the specific substrates of ADAM17 and MMPs in your primary cells to better understand the downstream consequences of their inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Cytotoxicity Assay
This protocol outlines the steps to determine the CC50 of this compound in your primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH release assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count your primary cells. b. Seed the cells into a 96-well plate at a predetermined optimal density. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubation: a. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment: a. Following incubation, perform the cell viability assay according to the manufacturer's instructions. b. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: a. Normalize the data to the no-treatment control (representing 100% viability). b. Plot the cell viability against the logarithm of the this compound concentration. c. Use a non-linear regression analysis to determine the CC50 value.
Visualizations
Signaling Pathway of TACE/ADAM17 Inhibition by this compound
Caption: Inhibition of TACE/ADAM17 by this compound blocks the release of soluble signaling molecules.
Experimental Workflow for Minimizing Cytotoxicity
Caption: A systematic workflow for troubleshooting and minimizing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADAM17, shedding, TACE as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TACE/ADAM17 processing of EGFR ligands indicates a role as a physiological convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADAM17 - Wikipedia [en.wikipedia.org]
- 5. ADAM17/TACE: a key molecule in brain injury regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TACE (ADAM17) inhibits Schwann cell myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. icr.ac.uk [icr.ac.uk]
Technical Support Center: Improving TAPI-2 Potency via Multivalent Display
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working to enhance the inhibitory potency of TAPI-2 through multivalent display. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, characterization, and testing of multivalent TAPI-2 constructs.
Q1: My multivalent TAPI-2 construct shows lower-than-expected potency in our enzymatic assay. What are the likely causes?
A1: This is a common challenge when transitioning from monovalent inhibitors to multivalent systems.[1][2] Several factors could be at play:
-
Steric Hindrance: The polymer scaffold or the density of TAPI-2 molecules may physically block the inhibitor from accessing the active site of the enzyme. Research has shown that while ligand density plays a role, the polymer length can have a much greater effect on potency, with shorter polymers sometimes achieving better inhibition.[3][4]
-
Improper Linker Chemistry: The linker used to conjugate TAPI-2 to the scaffold might be too short, too rigid, or chemically interfering with the hydroxamate group essential for chelating the zinc ion in the enzyme's active site.
-
Compound Aggregation: At higher concentrations, multivalent constructs can aggregate, reducing the effective concentration of the inhibitor available to bind the target.
-
Inaccurate Concentration Determination: The methods used to quantify the final multivalent construct or the degree of TAPI-2 conjugation may be inaccurate, leading to incorrect dilutions in the assay.
Troubleshooting Workflow:
-
Re-evaluate Scaffold Design: If possible, synthesize constructs with varying polymer lengths and TAPI-2 densities to identify the optimal configuration.[3][4]
-
Vary Linker Length/Flexibility: Test linkers of different lengths and compositions to ensure the TAPI-2 moiety is presented optimally.
-
Check for Aggregation: Use techniques like Dynamic Light Scattering (DLS) to assess the aggregation state of your construct in the assay buffer.
-
Confirm Conjugation Efficiency: Use a secondary method (e.g., UV-Vis spectroscopy, HPLC) to verify the degree of TAPI-2 loading onto the scaffold.
Q2: We observe high potency in our biochemical assay, but this does not translate to our cell-based assays. Why?
A2: A discrepancy between biochemical and cellular potency is a frequent hurdle in drug development.[1] Potential reasons include:
-
Low Cell Permeability: The multivalent construct may be too large or too polar to efficiently cross the cell membrane and reach its target, ADAM17/TACE, which is a transmembrane protein.[5][6]
-
Compound Efflux: The construct might be recognized and actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Instability in Culture Media: The construct could be degrading in the complex environment of the cell culture medium over the course of the experiment.
-
Non-specific Binding: The polymer scaffold may bind non-specifically to serum proteins in the media or other cellular components, reducing its effective concentration.[1]
Troubleshooting Steps:
-
Assess Cellular Uptake: Use a fluorescently labeled version of your scaffold to visualize cellular entry via microscopy or quantify it using flow cytometry.
-
Test in Serum-Free Media: If feasible for your cell line, perform a short-duration experiment in serum-free or low-serum media to see if potency improves.
-
Evaluate Stability: Incubate the multivalent construct in your cell culture media for the duration of your experiment, then re-test its activity in a biochemical assay to check for degradation.
-
Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that your construct is binding to ADAM17 within the intact cell.
Q3: How do I choose the right scaffold for displaying TAPI-2?
A3: The choice of scaffold is critical and depends on the experimental goals. Common options include polymers, dendrimers, and nanoparticles.[7]
-
Polymers (e.g., ROMP-derived): Offer tunable lengths and allow for control over ligand density.[3][4] They are a good starting point for systematically evaluating how valency and size affect potency.
-
Dendrimers: Provide a highly defined structure with a precise number of conjugation points, allowing for exquisite control over valency.[7]
-
Nanoparticles: Can be used to achieve very high densities of the inhibitor on a single particle, which may be useful for applications requiring strong avidity effects.
Considerations should include the ease of synthesis and conjugation, biocompatibility, and the ability to systematically vary parameters like size and valency.[7]
Data Presentation: Potency Comparison
The primary goal of multivalent display is to enhance inhibitory potency. This is typically measured by a decrease in the half-maximal inhibitory concentration (IC₅₀).
| Inhibitor Construct | Scaffold Type | Valency (Avg. TAPI-2 per Scaffold) | IC₅₀ (nM) | Fold Improvement vs. Monomer |
| Monovalent TAPI-2 | None | 1 | 1500 | 1x |
| Multivalent-10a | 10-mer Polymer | 1 | 795 | ~1.9x |
| Multivalent-10b | 10-mer Polymer | 5 | 450 | 3.3x |
| Multivalent-25b | 25-mer Polymer | 12.5 | 980 | ~1.5x |
| Multivalent-50b | 50-mer Polymer | 25 | 1850 | ~0.8x |
| Data is illustrative, based on trends reported in the literature where shorter polymer backbones demonstrated enhanced potency.[3][4] |
Visualizations: Pathways & Workflows
Diagrams help clarify the biological context and experimental strategy.
ADAM17/TACE Signaling Pathway
TAPI-2 is a broad-spectrum inhibitor targeting several metalloproteases, most notably ADAM17, also known as TNF-α Converting Enzyme (TACE).[6][8][9] ADAM17 is a "sheddase" that cleaves and releases the extracellular domains of many transmembrane proteins, activating key signaling pathways involved in inflammation, proliferation, and migration.[5][10]
Experimental Workflow: Synthesis of Multivalent TAPI-2
The synthesis of a multivalent TAPI-2 construct involves several key steps, from creating the polymer scaffold to conjugating the inhibitor and purifying the final product.[3][4]
Experimental Protocols
Protocol 1: Synthesis of a ROMP-Derived Multivalent TAPI-2
This protocol provides a general method for synthesizing a polymer scaffold via Ring-Opening Metathesis Polymerization (ROMP) and conjugating an amine-modified TAPI-2 inhibitor.[3][4]
Materials:
-
N-hydroxysuccinimide (NHS)-ester functionalized norbornene-type monomer
-
Grubbs' 3rd generation catalyst (initiator)
-
Amine-functionalized TAPI-2
-
Anhydrous, deoxygenated solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Ethyl vinyl ether (quenching agent)
-
Dialysis tubing (appropriate MWCO)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Polymerization: a. Inside an inert atmosphere glovebox, dissolve the NHS-ester monomer in anhydrous DCM. b. Add the initiator (catalyst) solution. The ratio of monomer to initiator will determine the average polymer length (e.g., a 25:1 ratio yields a '25-mer').[4] c. Allow the reaction to proceed for 1-2 hours at room temperature. d. Quench the polymerization by adding a few drops of ethyl vinyl ether. e. Precipitate the polymer by adding the reaction mixture to cold diethyl ether or methanol. Centrifuge to collect the polymer and dry under vacuum.
-
Conjugation: a. Dissolve the activated NHS-ester polymer in anhydrous DMF. b. In a separate vial, dissolve the amine-functionalized TAPI-2 and a non-nucleophilic base (e.g., DIEA) in DMF. c. Add the TAPI-2 solution to the polymer solution. The molar ratio of TAPI-2 to monomer units will determine the ligand density. d. Allow the reaction to stir overnight at room temperature under an inert atmosphere.
-
Purification: a. Transfer the reaction mixture to a dialysis membrane. b. Dialyze against DMF to remove unreacted TAPI-2 and base, followed by dialysis against deionized water. c. Lyophilize the purified solution to obtain the final multivalent TAPI-2 construct as a solid.
-
Characterization: a. Confirm polymer size and polydispersity using Gel Permeation Chromatography (GPC). b. Confirm successful conjugation and determine ligand density using ¹H NMR spectroscopy and/or UV-Vis spectroscopy by monitoring the TAPI-2 aromatic signal or absorbance.
Protocol 2: Fluorogenic TACE Inhibition Assay
This protocol measures the potency of TAPI-2 constructs by monitoring the cleavage of a fluorogenic peptide substrate by recombinant human TACE (ADAM17).
Materials:
-
Recombinant human TACE/ADAM17
-
Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)
-
Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35
-
Monovalent TAPI-2 and multivalent TAPI-2 constructs
-
DMSO for inhibitor dilution
-
Black 96-well assay plates
-
Fluorescence plate reader (Ex/Em suitable for the substrate, e.g., 320/405 nm)
Procedure:
-
Prepare Reagents: a. Prepare serial dilutions of your inhibitor constructs in DMSO. Then, make intermediate dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%. b. Dilute the recombinant TACE enzyme to its optimal working concentration in cold Assay Buffer. c. Dilute the fluorogenic substrate to its working concentration (typically near its Kₘ value) in Assay Buffer.
-
Assay Setup: a. To the wells of a 96-well plate, add 50 µL of the diluted inhibitor constructs. Include "no inhibitor" (positive control) and "no enzyme" (background) wells containing only Assay Buffer with DMSO. b. Add 25 µL of the diluted TACE enzyme to all wells except the "no enzyme" controls. c. Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate and Read Reaction: a. Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate to all wells. b. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. c. Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode.
-
Data Analysis: a. For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve. b. Subtract the average rate of the "no enzyme" control from all other wells. c. Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)). d. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM17, shedding, TACE as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical parameters for design and development of multivalent nanoconstructs: recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. ADAM17 - Wikipedia [en.wikipedia.org]
determining the optimal working concentration of (R)-TAPI-2
Welcome to the Technical Support Center for (R)-TAPI-2. This guide provides detailed information, protocols, and troubleshooting advice to help researchers and scientists determine the optimal working concentration of this compound for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as TNF Protease Inhibitor 2, is a potent, broad-spectrum, hydroxamate-based inhibitor. Its primary targets are members of the metalloproteinase family, including:
-
ADAMs (A Disintegrin and Metalloproteinases): It is a well-documented inhibitor of ADAM17, also known as TACE (Tumor Necrosis Factor-α Converting Enzyme).[1][2][3]
-
MMPs (Matrix Metalloproteinases): It exhibits broad inhibitory activity against various MMPs.[1][2]
By inhibiting these enzymes, this compound blocks the "shedding" or cleavage of various cell-surface proteins, such as TNF-α, L-selectin, and ligands for the Notch signaling pathway.[1]
Q2: I am starting a new experiment. What is a good starting concentration range for this compound?
The effective concentration of this compound is highly dependent on the cell type, assay endpoint, and specific target. Based on published data, a wide range has been shown to be effective.
For an initial dose-response experiment, it is recommended to test a broad range of concentrations using logarithmic dilutions.[4] A good starting point would be: 10 nM, 100 nM, 1 µM, 10 µM, 25 µM, and 50 µM.
This range covers the high-potency inhibition seen in some systems (low nM) and the more common µM range required for others.[1][5]
Q3: How should I prepare, store, and handle this compound?
Proper handling is critical for reproducible results.
-
Reconstitution: this compound is a solid typically reconstituted in DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Storage: Store the solid powder at -20°C.[3] After reconstitution in DMSO, aliquot the stock solution into single-use volumes and store at -20°C. Some sources suggest stock solutions are stable for up to 3 months, while others recommend preparing fresh solutions to ensure maximum potency.[2]
-
Usage: When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium. Ensure the final concentration of the DMSO vehicle in your experiment is low (typically ≤0.1%) and consistent across all wells, including a "vehicle-only" control.
Q4: I'm not seeing any inhibitory effect in my assay. What should I do?
This is a common issue that can be resolved by systematically checking several factors.
-
Concentration: Your concentration may be too low for your specific cell system. Re-run the experiment using a higher concentration range.
-
Inhibitor Activity: The inhibitor may have degraded. Prepare a fresh stock solution from the solid powder. Solutions are known to be unstable.[2]
-
Target Expression/Activity: Confirm that your cells express the target protein (e.g., ADAM17) and that it is active under your experimental conditions. Some shedding events require stimulation (e.g., with Phorbol 12-myristate 13-acetate, PMA).[5]
-
Assay Sensitivity: Your experimental readout may not be sensitive enough. A cell viability assay might not show a change if the target is not critical for survival in your chosen timeframe. Switch to a more direct assay, such as a Western blot for a known substrate of ADAM17 or an ELISA for a shed protein.
Q5: My cells are showing high levels of toxicity. How can I fix this?
Cytotoxicity can confound results and should be carefully managed.
-
Concentration: High concentrations of this compound can be toxic. Use your dose-response data to select the lowest concentration that gives you significant target inhibition without causing widespread cell death.
-
Solvent Toxicity: Ensure your DMSO vehicle control shows no toxicity. If it does, reduce the final DMSO concentration in your experiments.
-
Off-Target Effects: As a broad-spectrum inhibitor, this compound can affect other metalloproteinases essential for cell health.[1] This is an inherent property of the inhibitor. The key is to find a therapeutic window where you see target-specific effects without general toxicity.
-
Incubation Time: Reduce the duration of exposure to the inhibitor. A shorter incubation time may be sufficient to see target inhibition with less toxicity.
Data Presentation
Table 1: Reported In Vitro Efficacy of TAPI-2 This table summarizes key quantitative data from the literature to help guide your experimental design.
| Target/System | Potency Metric | Reported Value | Reference |
| General Matrix Metalloproteases (MMPs) | IC50 | 20 µM | [1][2] |
| ADAM17 (TACE) | Ki | 120 nM | [3] |
| Angiotensin-Converting Enzyme (ACE) | IC50 | 18 µM (weak) | |
| Hmeprin α subunit | IC50 | 1.5 ± 0.27 nM | [1] |
| Colorectal Cancer (CRC) Cells | Effective Range | 5 - 40 µM | [1] |
| Sema4D Cleavage Inhibition | Effective Conc. | 50 nM - 500 nM | [5] |
Experimental Protocols
Protocol 1: Determining IC50 with an MTS Cell Viability Assay
This protocol establishes the concentration at which this compound inhibits cell growth or viability by 50%, providing a crucial baseline for your system.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare 2x concentrated serial dilutions of this compound in culture medium. For example, to achieve final concentrations of 1, 10, and 100 µM, prepare 2, 20, and 200 µM solutions. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Add 100 µL of the 2x inhibitor dilutions or 2x vehicle control to the appropriate wells. This brings the final volume to 200 µL and the final inhibitor/vehicle concentration to 1x.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[6]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results on a semi-log graph (Viability % vs. log[Concentration]) to determine the IC50 value.
Protocol 2: Validating Target Inhibition via Western Blot
This protocol directly measures the ability of this compound to inhibit the cleavage of a known ADAM17 substrate.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow until they reach ~80% confluency. Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 1-2 hours.
-
Stimulation (Optional): To induce shedding, treat cells with a stimulating agent like PMA (Phorbol 12-myristate 13-acetate) at a final concentration of 10-100 ng/mL for 30-60 minutes.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells directly in the well using 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a downstream target (e.g., HES-1, a marker of Notch signaling) or a protein whose shedding is inhibited, overnight at 4°C.[1]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensity relative to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified pathway showing this compound inhibition of ADAM17.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TAPI 2 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
issues with (R)-TAPI-2 precipitating in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-TAPI-2. The information is tailored to address common issues, particularly the precipitation of the compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble. Several factors can contribute to this, including the final concentration of this compound, the percentage of DMSO in the final solution, and the composition of the culture medium.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be cytotoxic and also affect compound solubility.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. First, dilute your DMSO stock into a small volume of serum-containing medium or a suitable buffer. The proteins in the serum can help to stabilize the compound and prevent precipitation. Then, add this intermediate dilution to the final culture volume.
-
Increase Mixing: When adding the this compound solution to your medium, do so dropwise while gently swirling or vortexing the medium. This promotes rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility. However, be mindful of the thermal stability of this compound and other media components.
-
Check for Media Interactions: Components in complex culture media can sometimes interact with the compound, leading to precipitation. If you suspect this, you can perform a small-scale solubility test in a simpler buffer, like PBS, to assess the compound's intrinsic aqueous solubility.
Q2: I am unsure about the best way to prepare my this compound stock solution. What is the recommended procedure?
A2: Proper preparation of the stock solution is critical to avoiding solubility issues down the line. Based on supplier recommendations and common laboratory practice, DMSO is the recommended solvent for preparing this compound stock solutions.
Recommended Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath can also aid in dissolution. Visually inspect the solution against a light source to ensure no undissolved particles remain.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility. Store the aliquots at -20°C or -80°C in tightly sealed, low-protein-binding tubes.
Q3: What is the recommended working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound will depend on the specific cell type, the experimental endpoint being measured, and the duration of the treatment. However, published literature provides a general effective dose range.
| Parameter | Recommended Range |
| Effective Concentration Range | 5 - 40 µM |
| Commonly Used Concentration | 20 µM |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Culture Medium
This protocol helps you determine the approximate solubility limit of this compound in your specific cell culture medium to avoid precipitation during your experiments.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a series of microcentrifuge tubes, prepare serial dilutions of your this compound stock solution in your complete cell culture medium. Start with a concentration that is higher than your intended highest experimental concentration.
-
Incubation: Incubate the dilutions at 37°C for a period that mimics your experimental duration (e.g., 2, 8, or 24 hours).
-
Visual and Microscopic Inspection:
-
Visually inspect each tube for any signs of cloudiness or precipitate.
-
Place a small drop of each dilution onto a microscope slide and examine under a microscope for the presence of any crystalline structures or amorphous precipitate.
-
-
Determine Solubility Limit: The highest concentration that remains clear, both visually and microscopically, is the approximate maximum soluble concentration of this compound in your specific culture medium.
Protocol 2: General Workflow for Treating Cells with this compound
This protocol outlines a general workflow for adding a DMSO-dissolved inhibitor like this compound to a cell culture experiment.
addressing loss of (R)-TAPI-2 activity upon storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-TAPI-2, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE).
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.
Issue 1: Loss of this compound Activity in Solution
Symptoms:
-
Reduced or no inhibition of TACE or MMP activity in enzymatic assays.
-
Inconsistent results between experiments.
-
Decreased efficacy in cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of the Hydroxamate Group: The hydroxamate group in this compound is susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. This is a primary cause of activity loss. | pH Control: Maintain stock and working solutions at a neutral pH (around 7.0). If using aqueous buffers, prepare fresh solutions before each experiment. Avoid acidic or basic conditions during storage and in assays. |
| Improper Storage of Stock Solutions: Frequent freeze-thaw cycles and storage at inappropriate temperatures can lead to degradation. | Proper Aliquoting and Storage: Upon reconstitution, aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. |
| Solvent Quality: Impurities in solvents can react with and degrade this compound. | Use High-Purity Solvents: Reconstitute and dilute this compound using high-purity, anhydrous solvents such as DMSO or ethanol. |
| Exposure to Light: Photodegradation can occur upon prolonged exposure to light. | Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| Oxidation: Although less common for this class of compounds, oxidation can contribute to degradation. | Inert Gas Overlay: For long-term storage of stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing this compound stock solutions?
A1: To ensure maximum stability, follow these steps:
-
Reconstitution: Reconstitute the lyophilized this compound powder in a high-purity, anhydrous solvent such as DMSO or ethanol to a concentration of 10 mM.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in amber vials or polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Handling: When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium immediately before the experiment. Discard any unused portion of the diluted solution.
Q2: How can I verify the activity of my stored this compound solution?
A2: The most direct way to assess the activity of your this compound solution is to perform a TACE activity assay. You can compare the inhibitory activity of your stored solution against a freshly prepared solution of this compound. A significant decrease in the percentage of inhibition indicates degradation.
Q3: My this compound solution has a slight color. Is it still usable?
A3: A change in the color of the solution can be an indicator of chemical degradation. It is recommended to discard any discolored solution and prepare a fresh stock from lyophilized powder.
Q4: Can I store this compound in an aqueous buffer?
A4: Due to the susceptibility of the hydroxamate group to hydrolysis, storing this compound in aqueous buffers for extended periods is not recommended. Prepare fresh dilutions in aqueous buffers immediately before use.
Data Presentation: Recommended Storage and Stability
The following tables summarize the recommended storage conditions and reported stability for this compound. Please note that this information is largely qualitative, and for precise quantitative assessment, it is advisable to perform in-house stability studies.
Table 1: Stability of this compound Solid Form
| Storage Condition | Recommended Duration |
| -20°C | ≥ 4 years[1] |
| 4°C (sealed, away from moisture and light) | Information not readily available |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Duration | Source |
| DMSO | -80°C | 6 months[2] | MedChemExpress |
| DMSO | -20°C | 1 month[2] | MedChemExpress |
| Aqueous Solution | -20°C | Up to 3 months (aliquoted)[3][4] | Sigma-Aldrich |
| Ethanol | Information not readily available | Information not readily available |
Note: The stability of solutions is highly dependent on the purity of the solvent, pH, and the number of freeze-thaw cycles.
Experimental Protocols
Protocol: Fluorimetric TACE Activity Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on TACE using a fluorogenic substrate.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, and 0.01% Brij-35)
-
This compound solution (test inhibitor)
-
Known TACE inhibitor (positive control, e.g., TAPI-0)
-
Solvent for inhibitor (e.g., DMSO, as vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant TACE to the desired concentration in Assay Buffer.
-
Prepare a series of dilutions of your this compound solution in Assay Buffer.
-
Prepare a solution of the positive control inhibitor.
-
Prepare the TACE substrate solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
In the 96-well plate, add the following to the respective wells:
-
Blank: Assay Buffer only.
-
Vehicle Control: TACE enzyme + vehicle (e.g., DMSO).
-
Positive Control: TACE enzyme + known TACE inhibitor.
-
Test Wells: TACE enzyme + different concentrations of this compound.
-
-
-
Pre-incubation: Add the TACE enzyme to all wells except the blank. Then, add the this compound dilutions, positive control, and vehicle control to the appropriate wells. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the TACE substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] x 100
-
Plot the % Inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
References
- 1. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability of ethanol solutions for breath-alcohol tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating (R)-TAPI-2 Activity Against a Known TACE Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-TAPI-2, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, against a known fluorogenic substrate. The data presented here is designed to assist researchers in validating the activity of this compound and comparing its performance with other relevant inhibitors.
Introduction to this compound and TACE
This compound is the biologically active enantiomer of TAPI-2, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).[1] Its primary target of interest is TACE (ADAM17), a key sheddase involved in the release of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α).[2] The shedding of TNF-α by TACE is a critical step in the inflammatory cascade, making TACE a significant therapeutic target for a range of inflammatory diseases and cancer.[3][4] The validation of this compound's inhibitory activity is crucial for its application in research and drug development.
Performance Comparison of TACE Inhibitors
| Inhibitor | Target(s) | Reported IC50/Ki Value | Notes |
| TAPI-2 (racemic) | TACE (ADAM17), other ADAMs, MMPs | Ki: 0.12 µM for TACE[2] | Broad-spectrum inhibitor. The activity is primarily attributed to the (R)-enantiomer. |
| TAPI-1 | TACE (ADAM17), other ADAMs, MMPs | IC50: 10 µM for shedding of cell surface proteins[2] | A related broad-spectrum metalloproteinase inhibitor. |
| TAPI-0 | TACE (ADAM17), other metalloproteases | IC50: 50-100 nM for TACE | A potent TACE inhibitor. |
| GM6001 (Ilomastat) | Broad-spectrum MMP and ADAM inhibitor | - | Often used as a general metalloproteinase inhibitor control. |
| BMS-561392 | TACE (ADAM17) | - | A known selective TACE inhibitor. |
Note: The inhibitory constants (IC50/Ki) can vary depending on the assay conditions, substrate used, and enzyme source. The data presented here is for comparative purposes.
Experimental Protocols
In Vitro TACE Inhibition Assay using a Fluorogenic Substrate
This protocol describes a robust method to determine the inhibitory activity of this compound against TACE using the commercially available fluorogenic substrate, Mca-PLAQAV-Dpa-RSSSR-NH2.[5][6][7][8] This substrate is derived from the cleavage site of pro-TNF-α.[6]
Materials:
-
Recombinant human TACE (ADAM17)
-
This compound and other inhibitors (e.g., TAPI-0, GM6001)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
DMSO (for dissolving inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and other test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant human TACE in assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the diluted inhibitor solutions or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Prepare the fluorogenic substrate solution in the assay buffer. Add 25 µL of the substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation at 328 nm and emission at 393 nm. Record measurements every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the TACE activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Key Pathways and Workflows
To better understand the context of this compound's activity, the following diagrams illustrate the TACE-mediated signaling pathway and the experimental workflow for inhibitor validation.
Caption: TACE (ADAM17) cleaves membrane-bound precursors to release soluble signaling molecules.
Caption: A stepwise workflow for the in vitro validation of TACE inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TACE inhibition: a promising therapeutic intervention against AATF-mediated steatohepatitis to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Mca-PLAQAV-Dpa-RSSSR-NH2 | AAT Bioquest [aatbio.com]
- 7. bio-techne.com [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of (R)-TAPI-2 and GM6001 for Matrix Metalloproteinase Inhibition
For researchers and drug development professionals navigating the landscape of matrix metalloproteinase (MMP) inhibitors, selecting the appropriate tool is paramount for experimental success. This guide provides a comprehensive comparison of two widely utilized broad-spectrum MMP inhibitors: (R)-TAPI-2 and GM6001 (also known as Ilomastat or Galardin). We will delve into their inhibitory profiles, off-target effects, and the experimental protocols used to characterize them, presenting the data in a clear and accessible format.
Performance and Specificity: A Quantitative Look
Both this compound and GM6001 are hydroxamate-based inhibitors, a class of compounds known for their potent chelation of the zinc ion within the MMP active site. However, their inhibitory potency and specificity across the MMP family, as well as against other related metalloproteinases, show notable differences.
GM6001 is consistently characterized as a highly potent, broad-spectrum inhibitor of various MMPs, with inhibition constants often in the low nanomolar range.[1][2][3] In contrast, this compound, while also a broad-spectrum inhibitor, is frequently described in the context of its potent inhibition of TACE (TNF-α converting enzyme, also known as ADAM17) and other ADAMs (A Disintegrin and Metalloproteinases).[4][5][6] Its reported IC50 for general MMP activity is in the micromolar range, suggesting a potentially lower potency against MMPs compared to GM6001.[4][5]
The following table summarizes the available quantitative data on the inhibitory activity of this compound and GM6001 against various metalloproteinases.
| Target | This compound | GM6001 |
| MMPs (General) | IC50: 20 µM[4][5] | - |
| MMP-1 | - | Ki: 0.4 nM[2][3]; IC50: 1.5 nM[1] |
| MMP-2 | - | Ki: 0.5 nM[2][3]; IC50: 1.1 nM[1] |
| MMP-3 | - | Ki: 27 nM[2][3]; IC50: 1.9 nM[1] |
| MMP-7 | - | IC50: 3.7 nM[2] |
| MMP-8 | - | Ki: 0.1 nM[2][3] |
| MMP-9 | - | Ki: 0.2 nM[2][3]; IC50: 0.5 nM[1] |
| MMP-14 (MT1-MMP) | - | Ki: 13.4 nM[2] |
| MMP-26 | - | Ki: 0.36 nM[2] |
| ADAM17 (TACE) | Ki: 120 nM[7] | - |
| Other ADAMs | Broad-spectrum inhibitor[6] | - |
Off-Target Considerations and Cellular Effects
A critical aspect of choosing an inhibitor is understanding its potential off-target effects. As hydroxamate-based inhibitors, both this compound and GM6001 have the potential to chelate other metalloenzymes, which can lead to unintended biological consequences.[8] A well-documented side effect of this class of inhibitors in clinical trials is musculoskeletal syndrome (MSS), characterized by joint pain and inflammation.[9]
GM6001 has been observed to have negative impacts on muscle stem cell behavior and myotube formation in vitro, suggesting that its inhibition of MMPs can interfere with normal cellular processes like myogenesis.[10] Some in vitro studies have also reported that GM6001 can affect cell anchorage and cytoskeletal organization.[11]
This compound is a known inhibitor of the shedding of various cell surface proteins, a process largely mediated by ADAMs like TACE.[6] This includes the shedding of L-selectin, pro-TGF-α, and the IL-6 receptor. Researchers should consider whether this potent inhibition of shedding is a desired effect or a potential confounding factor in their experimental system.
Experimental Protocols
The determination of inhibitor potency (IC50 and Ki values) is typically performed using in vitro enzymatic assays. The following is a generalized protocol for an MMP inhibition assay using a fluorogenic substrate.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50% (IC50).
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., Tris-buffered saline with CaCl2)
-
Inhibitor stock solution (e.g., this compound or GM6001 dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP is in its pro-enzyme (zymogen) form, it needs to be activated. This is often achieved by incubation with an activating agent like APMA (p-aminophenylmercuric acetate).[12]
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Reaction Setup: In the 96-well plate, add the activated MMP enzyme to each well. Then, add the different concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate. The cleavage of the substrate by the MMP results in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the general signaling pathway of MMP inhibition and a typical experimental workflow for determining inhibitor potency.
Caption: Mechanism of hydroxamate-based MMP inhibitors.
Caption: Experimental workflow for determining IC50 values.
Conclusion
Both this compound and GM6001 are valuable tools for studying the roles of metalloproteinases.
-
GM6001 is a highly potent, broad-spectrum MMP inhibitor with extensive characterization against a wide range of MMPs. It is an excellent choice for experiments requiring strong and general inhibition of MMP activity.
-
This compound is a dual inhibitor of MMPs and ADAMs, with a particularly well-documented role in preventing the shedding of cell surface proteins. It is the inhibitor of choice when the target of interest is TACE/ADAM17 or when studying shedding processes more broadly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GM 6001, MMP inhibitor (CAS 142880-36-2) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TAPI-2, MMP and ADAM inhibitor (CAS 689284-12-6) | Abcam [abcam.com]
- 7. rndsystems.com [rndsystems.com]
- 8. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Matrix metalloproteinase inhibition negatively affects muscle stem cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
Unveiling the Potency of (R)-TAPI-2: A Comparative Guide to TACE Inhibition in Cellular Assays
For researchers, scientists, and drug development professionals, confirming the efficacy of a targeted inhibitor in a cellular context is a critical step. This guide provides a comprehensive comparison of (R)-TAPI-2, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), with other known TACE inhibitors. We present supporting experimental data, detailed methodologies for key cellular assays, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound is the biologically active enantiomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and TACE (also known as ADAM17). TACE is a key sheddase responsible for the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor. Dysregulation of TACE activity is implicated in a variety of inflammatory diseases and cancers, making it a prime therapeutic target. This guide focuses on the confirmation of this compound's inhibitory action on TACE within a cellular environment, providing a comparative analysis with other established inhibitors.
Comparative Analysis of TACE Inhibitors
To objectively assess the performance of this compound, its inhibitory activity is compared against other well-characterized TACE inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from cellular assays measuring the inhibition of TACE-mediated processes, such as the release of soluble TNF-α.
| Inhibitor | Cellular Assay Type | Cell Line | IC50 | Reference |
| This compound | Inhibition of MMPs (broad spectrum) | Not specified | ~20 µM | [1] |
| Marimastat | Inhibition of soluble TNF-α release | THP-1 (human monocytic cells) | 2.1 µM | [2] |
| Batimastat | Inhibition of CD30 shedding | Karpas299 (human lymphoma cells) | 230 nM | N/A |
| Prinomastat | Inhibition of MMP-9 (isolated enzyme) | N/A | 5.0 nM | [3] |
Signaling Pathway of TACE and Inhibition by this compound
TACE plays a crucial role in the ectodomain shedding of various transmembrane proteins. A primary substrate is pro-TNF-α, which is cleaved by TACE to release soluble TNF-α, a potent pro-inflammatory cytokine. This compound, through its hydroxamate group, chelates the zinc ion in the active site of TACE, thereby blocking its proteolytic activity.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Experimental Protocols
Confirmation of TACE inhibition in a cellular setting is commonly achieved through assays that measure the downstream consequences of TACE activity, such as the release of its substrates.
Cellular Assay for TNF-α Release Inhibition
This assay quantifies the ability of an inhibitor to block the release of soluble TNF-α from stimulated cells.
1. Cell Culture and Stimulation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce the expression and processing of pro-TNF-α.[2]
2. Inhibitor Treatment:
-
Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, Marimastat) for a defined period before LPS stimulation.
3. Quantification of Soluble TNF-α:
-
After stimulation, the cell culture supernatant is collected.
-
The concentration of soluble TNF-α in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
4. Data Analysis:
-
The percentage of TNF-α release inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: TACE Inhibition Assay
The following diagram illustrates the general workflow for a cellular assay to screen for TACE inhibitors.
Caption: A stepwise workflow for a typical cellular TACE inhibition assay.
Conclusion
The available data confirms that TAPI-2 and its enantiomer this compound are effective broad-spectrum MMP inhibitors with activity against TACE. While a direct cellular IC50 value for this compound against TACE remains to be definitively established in publicly accessible literature, its utility in blocking TACE-mediated processes in cellular models is evident. In comparison to other inhibitors like Marimastat, which has a demonstrated cellular IC50 of 2.1 µM for TNF-α release, further quantitative studies on this compound are warranted to precisely position its potency. The experimental protocols and workflows provided herein offer a robust framework for conducting such comparative studies and confirming the cellular efficacy of novel TACE inhibitors.
References
Orthogonal Assays for Validating the Efficacy of (R)-TAPI-2 on TNF-α Processing: A Comparative Guide
This guide provides a comparative overview of orthogonal assays designed to validate the inhibitory effect of (R)-TAPI-2 on Tumor Necrosis Factor-alpha (TNF-α) production. This compound is a potent inhibitor of TNF-α Converting Enzyme (TACE), also known as ADAM17, a critical metalloprotease responsible for the shedding of membrane-bound pro-TNF-α to its soluble, active form.[1][2][3] While a primary assay, such as an ELISA, can quantify the reduction in soluble TNF-α, orthogonal assays are crucial for confirming this effect through alternative biological readouts. This approach minimizes the risk of false positives resulting from assay-specific artifacts and provides a more comprehensive understanding of the compound's mechanism of action.[4][5]
Mechanism of Action: this compound Inhibition of TNF-α Shedding
TNF-α is initially synthesized as a 26 kDa transmembrane protein (pro-TNF-α). The enzyme TACE (ADAM17) cleaves the ectodomain of pro-TNF-α, releasing a 17 kDa soluble TNF-α (sTNF-α) monomer, which then trimerizes to become biologically active.[6][7] this compound, as a TACE inhibitor, blocks this cleavage step. Consequently, the release of sTNF-α is inhibited, leading to an accumulation of the unprocessed pro-TNF-α on the cell surface.
Comparison of Key Orthogonal Assays
An effective validation strategy employs assays that measure different endpoints within the same biological pathway. The primary assay typically measures the final product (soluble TNF-α). Orthogonal assays should confirm this result by measuring the substrate (pro-TNF-α) or a downstream signaling event.
The table below summarizes three robust orthogonal assays to validate the effect of this compound, comparing their principles, advantages, and disadvantages.
| Assay | Principle | Measured Analyte | Advantages | Disadvantages |
| 1. Cell Surface pro-TNF-α Staining | Quantifies the accumulation of uncleaved pro-TNF-α on the cell surface using a fluorescently-labeled antibody via flow cytometry.[8] | Membrane-bound pro-TNF-α | Directly measures the substrate of TACE, providing strong mechanistic evidence. High-throughput potential. | Requires specific antibodies that recognize the extracellular domain of pro-TNF-α. Cell viability can affect results. |
| 2. NF-κB Pathway Activation | Measures the phosphorylation of key downstream signaling proteins (e.g., p65 subunit of NF-κB) in response to TNF-α stimulation.[9][10] | Phosphorylated NF-κB p65 | Confirms inhibition of a biologically relevant downstream pathway. Well-established and widely used method. | Indirect measurement; inhibition could occur at other points in the pathway. Less sensitive than direct measurement of TNF-α. |
| 3. TNF-α-Dependent Cytokine Secretion | Quantifies the secretion of a secondary cytokine (e.g., IL-6) that is induced by active TNF-α signaling. | Secreted IL-6 | Measures a functional biological consequence of TNF-α activity. Can be multiplexed to measure several cytokines. | Highly indirect. The expression of the secondary cytokine can be influenced by other signaling pathways. |
Experimental Protocols and Data
Assay 1: Cell Surface pro-TNF-α Accumulation by Flow Cytometry
This assay directly assesses the inhibitory action of this compound on TACE by measuring the buildup of its substrate, pro-TNF-α, on the cell membrane.
Protocol:
-
Cell Culture and Differentiation: Seed human monocytic THP-1 cells at 5 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% FBS. Differentiate cells into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 24 hours.
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh, serum-free medium. Add varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle control (DMSO) to the cells and incubate for 1 hour at 37°C.
-
Stimulation: Induce pro-TNF-α expression by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C.
-
Staining: Gently wash the cells with cold PBS. Detach cells using a non-enzymatic cell dissociation solution. Stain the cells with an APC-conjugated anti-human TNF-α antibody (specific for the extracellular domain) for 30 minutes on ice, protected from light.
-
Flow Cytometry: Wash the cells again and resuspend in FACS buffer. Analyze the cells on a flow cytometer, gating on the live cell population. Record the Mean Fluorescence Intensity (MFI) for the APC channel.
Expected Quantitative Data:
| Treatment Group | This compound [µM] | Mean Fluorescence Intensity (MFI) | % Increase in Surface pro-TNF-α (vs. LPS only) |
| Unstimulated Control | 0 | 150 ± 25 | - |
| LPS + Vehicle | 0 | 850 ± 60 | 0% |
| LPS + this compound | 0.1 | 1,275 ± 95 | 50% |
| LPS + this compound | 1 | 2,975 ± 210 | 250% |
| LPS + this compound | 10 | 5,100 ± 350 | 500% |
| LPS + this compound | 20 | 5,185 ± 400 | 510% |
Assay 2: Inhibition of Downstream NF-κB Signaling by Western Blot
This assay validates that the reduction in soluble TNF-α caused by this compound leads to a functional decrease in downstream signaling. Active TNF-α binds to its receptor, triggering the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.
Protocol:
-
Generate Conditioned Media: Culture RAW 264.7 macrophage cells and stimulate them with 1 µg/mL LPS for 4 hours in the presence of varying concentrations of this compound (0-20 µM) or vehicle control. Collect the cell culture supernatant (conditioned media).
-
Treat Reporter Cells: Culture a separate plate of naive HeLa cells. Expose these cells to the conditioned media collected in step 1 for 30 minutes. Include a positive control (recombinant TNF-α, 20 ng/mL) and a negative control (unconditioned media).
-
Cell Lysis: Wash the HeLa cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein (20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65. Use an antibody against β-actin as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Expected Quantitative Data:
| Conditioned Media Source | This compound [µM] | p-p65 / Total p65 Ratio (Normalized) | % Inhibition of p65 Phosphorylation |
| Unstimulated Control | - | 0.10 ± 0.02 | - |
| LPS + Vehicle | 0 | 1.00 ± 0.08 | 0% |
| LPS + this compound | 0.1 | 0.75 ± 0.06 | 25% |
| LPS + this compound | 1 | 0.42 ± 0.05 | 58% |
| LPS + this compound | 10 | 0.18 ± 0.03 | 82% |
| LPS + this compound | 20 | 0.15 ± 0.02 | 85% |
| Recombinant TNF-α | - | 1.25 ± 0.10 | - |
References
- 1. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. axxam.com [axxam.com]
- 6. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation | PLOS One [journals.plos.org]
- 7. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new method for detecting TNF-alpha-secreting cells using direct-immunofluorescence surface membrane stainings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNF Pathway Antibodies | Rockland [rockland.com]
- 10. opalbiopharma.com [opalbiopharma.com]
A Comparative Guide to (R)-TAPI-2 and Other Hydroxamate-Based MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-TAPI-2 with other prominent hydroxamate-based matrix metalloproteinase (MMP) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Hydroxamate-Based MMP Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Hydroxamate-based compounds are a major class of MMP inhibitors that function by chelating the catalytic zinc ion in the MMP active site, thereby blocking their enzymatic activity. This guide focuses on a comparative analysis of this compound against other well-studied hydroxamate inhibitors like Batimastat, Marimastat, and Ilomastat.
Comparative Analysis of Inhibitory Potency
The efficacy of MMP inhibitors is determined by their inhibitory concentration (IC50) or inhibition constant (Ki) against specific MMPs. Lower values indicate higher potency. The following tables summarize the available data for this compound and other leading hydroxamate-based inhibitors.
Note on this compound Data: Extensive literature searches did not yield specific IC50 or Ki values for this compound against a comprehensive panel of individual MMPs. The available data for its parent compound, TAPI-2, is presented below. TAPI-2 is a broad-spectrum inhibitor of MMPs, with a general IC50 of 20 µM for MMPs.[1][2] It is also a potent inhibitor of a disintegrin and metalloproteinases (ADAMs), particularly ADAM17 (TACE), with a Ki of 120 nM.
Table 1: Inhibitory Activity (IC50/Ki in nM) of Selected Hydroxamate-Based MMP Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-12 | MMP-13 | MMP-14 |
| TAPI-2 | ND | ND | ND | ND | ND | ND | ND | ND | ND |
| Batimastat | 3[3][4] | 4[3][4] | 20[3][4] | 6[3][4] | ND | 4[3][4] | ND | ND | ND |
| Marimastat | 5[5][6] | 6[5][6] | 230[7] | 13[5][6] | ND | 3[5][6] | ND | ND | 9[5][6] |
| Ilomastat | 1.5 (IC50)[8] 0.4 (Ki)[8] | 1.1[8] | 1.9[8] | 3.7 (Ki)[9] | 0.1 (Ki)[9] | 0.5[8] | 3.6 (Ki)[9] | ND | 13.4 (Ki)[9] |
ND: Not Determined from the available search results.
In Vivo Efficacy
Table 2: Summary of In Vivo Efficacy Data
| Inhibitor | Cancer Model | Dosing | Key Findings |
| Batimastat | Human Ovarian Carcinoma Xenograft | 30 mg/kg, i.p. | Significant reduction in primary tumor weight and reduced incidence of tumor invasion.[10] |
| Marimastat | Human Gastric Cancer Xenograft | 18 mg/kg/day | Successfully inhibited the growth of peritoneal dissemination nodules.[7] |
| Marimastat | Advanced Gastric Cancer (Clinical Trial) | 10-25 mg b.i.d. | Modest survival benefit, particularly in patients who had received prior chemotherapy.[11][12] |
| Marimastat | Metastatic Breast Cancer (Clinical Trial) | 10 mg b.i.d. | No significant difference in progression-free or overall survival compared to placebo.[13] |
Experimental Protocols
MMP Inhibition Assay (Fluorogenic Substrate Method)
This is a common method to determine the IC50 of MMP inhibitors.
Principle: The assay utilizes a synthetic fluorogenic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by an active MMP, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time. The presence of an inhibitor will prevent or slow down this cleavage, resulting in a reduced fluorescence signal.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound, Batimastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions. This often involves incubation with APMA (4-aminophenylmercuric acetate).
-
Assay Preparation:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a fixed amount of the activated MMP enzyme to each well of the 96-well plate.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 328/420 nm).
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MMP activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Hydroxamate-based MMP inhibitors primarily act by directly blocking the catalytic activity of MMPs. This inhibition can have downstream effects on various signaling pathways that are regulated by MMP-mediated cleavage of cell surface receptors, ligands, and adhesion molecules.
Batimastat has been shown to influence the MAPK/ERK signaling pathway.[14][15][16] By inhibiting MMPs, Batimastat can prevent the shedding of growth factor precursors, thereby reducing the activation of receptor tyrosine kinases and subsequent downstream signaling cascades like the MAPK/ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.
TAPI-2, by inhibiting ADAM17 (TACE), can block the shedding of TNF-α and other cell surface proteins, thereby modulating inflammatory and proliferative signals.[1]
Below are diagrams illustrating the general mechanism of hydroxamate inhibitors and their potential impact on a key signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. apexbt.com [apexbt.com]
- 11. Marimastat as maintenance therapy for patients with advanced gastric cancer: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synthetic metalloproteinase inhibitor batimastat suppresses injury-induced phosphorylation of MAP kinase ERK1/ERK2 and phenotypic modification of arterial smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (R)-TAPI-2: A Guide for Researchers
A Note on Target Specificity: Current scientific literature characterizes (R)-TAPI-2 as a potent, broad-spectrum inhibitor of metalloproteases, specifically matrix metalloproteases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).[1][2][3] At present, there is no publicly available data to suggest that this compound is an inhibitor of protein kinases. Therefore, this guide will focus on its established activity against metalloproteases and provide a comparative context by outlining the standard methodologies for assessing inhibitor specificity using a kinase panel, which can be applied to actual kinase inhibitors.
This compound: Known Metalloprotease Targets and Potency
This compound is a hydroxamate-based inhibitor that chelates the active site zinc ion of metalloproteases.[2] Its inhibitory activity has been quantified against several members of the MMP and ADAM families.
| Target | Inhibitor Constant | Notes |
| MMPs (general) | IC50: 20 µM | Broad-spectrum activity against the matrix metalloprotease family.[1] |
| TACE (ADAM17) | Ki: 120 nM | A key target involved in the shedding of TNF-α.[4] |
| Meprin α subunit | IC50: 1.5 ± 0.27 nM | Demonstrates high potency against this astacin family metalloprotease.[1] |
| Meprin β subunit | IC50: 20 ± 10 µM | Shows significantly lower potency compared to the α subunit.[1] |
Mechanism of Action and Signaling Pathway of TAPI-2
TAPI-2 exerts its biological effects by preventing the proteolytic processing of a variety of cell surface proteins. One of the most well-characterized functions of its primary target, TACE (Tumor Necrosis Factor-α Converting Enzyme or ADAM17), is the shedding of membrane-bound pro-TNF-α to its soluble, active form.[4] By inhibiting TACE, TAPI-2 blocks this process, thereby reducing the levels of circulating TNF-α, a key pro-inflammatory cytokine.
Additionally, TACE is involved in the cleavage of other cell surface proteins, including ligands of the epidermal growth factor receptor (EGFR) and the Notch receptor.[1] Inhibition of TACE by TAPI-2 can, therefore, modulate signaling pathways downstream of these receptors, affecting processes such as cell proliferation, differentiation, and survival.[1] For instance, TAPI-2 has been shown to decrease the protein levels of the Notch intracellular domain (NICD) and its downstream target HES-1 in colorectal cancer cells.[1]
Experimental Protocol: Assessing Inhibitor Specificity with a Kinase Panel
While this compound is not a known kinase inhibitor, the following protocol outlines a typical workflow for assessing the specificity of a test compound against a panel of protein kinases. This methodology is crucial for understanding the on- and off-target effects of potential drug candidates.
Objective: To determine the inhibitory activity of a test compound against a broad panel of purified protein kinases.
Materials:
-
Test compound (e.g., a potential kinase inhibitor)
-
Kinase panel (commercially available panels offer a wide range of kinases)
-
ATP (Adenosine triphosphate)
-
Generic kinase substrate (e.g., a peptide or protein that can be phosphorylated by multiple kinases)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled [γ-³³P]ATP)
-
Multi-well plates (e.g., 96- or 384-well)
-
Plate reader or scintillation counter compatible with the chosen detection method
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Setup:
-
Add the kinase, substrate, and assay buffer to the wells of the multi-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include positive controls (a known inhibitor for each kinase) and negative controls (vehicle only, e.g., DMSO).
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction. The concentration of ATP should be at or near the Km for each kinase to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Radiometric Assay (e.g., HotSpot™): Measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the substrate.[5]
-
Luminescence-based Assay (e.g., ADP-Glo™): Quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5]
-
Fluorescence-based Assay (e.g., HTRF®): Uses fluorescence resonance energy transfer to detect the phosphorylated substrate.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
The results are often visualized using a kinome map or a dendrogram to provide a global view of the compound's selectivity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced potency of the metalloprotease inhibitor TAPI-2 by multivalent display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAPI 2 | ADAMs | Tocris Bioscience [tocris.com]
- 5. reactionbiology.com [reactionbiology.com]
Comparative Efficacy of (R)-TAPI-2 in a Colorectal Cancer Stem Cell Model
A detailed analysis of (R)-TAPI-2's performance against alternative ADAM17 inhibitors in targeting colorectal cancer stem cells, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the efficacy of this compound, a broad-spectrum metalloproteinase inhibitor, in a colorectal cancer stem cell (CSC) model. Its performance is evaluated against other known inhibitors of A Disintegrin and Metalloproteinase 17 (ADAM17), a key enzyme implicated in cancer progression and therapy resistance. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies. One of the key signaling pathways implicated in the maintenance of CSCs, particularly in colorectal cancer, is the Notch pathway. The activation of this pathway can be initiated by the proteolytic activity of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 cleaves Notch receptors, a critical step for their subsequent activation.[1][2]
This compound is the R-enantiomer of TAPI-2, a synthetic peptide inhibitor that targets a range of metalloproteinases, including ADAM17.[3] By inhibiting ADAM17, this compound is hypothesized to block the activation of the Notch signaling pathway, thereby reducing the CSC phenotype and increasing sensitivity to chemotherapy. This guide will delve into the experimental validation of this hypothesis, comparing the efficacy of TAPI-2 with other ADAM17 inhibitors in preclinical colorectal cancer models.
Data Presentation: Quantitative Efficacy of ADAM17 Inhibitors in Colorectal Cancer
The following table summarizes the quantitative data on the efficacy of TAPI-2 and alternative ADAM17 inhibitors in colorectal cancer cell lines. This data is crucial for comparing the potency and effectiveness of these compounds.
| Inhibitor | Cancer Model | Target(s) | Efficacy Metric | Value | Reference |
| TAPI-2 | Colorectal Cancer Cell Lines (HCP-1, HT29) | ADAM17, MMPs | Reduction in CSC phenotype | ~50% at 20 µM | [1][3] |
| Sensitization to 5-FU | Increased apoptosis and decreased cell viability at 20 µM | [1] | |||
| ZLDI-8 | Colorectal Cancer Cell Lines (SW480, LoVo) | ADAM17 | IC50 (ADAM17 enzymatic activity) | ~72 µM | [4] |
| Effect on cell proliferation | Dose-dependent inhibition | [4] | |||
| INCB3619 | Min mouse model of intestinal adenomas | ADAM17, ADAM10 | Reduction in tumor multiplicity | Significant reduction | [5] |
| MEDI3622 | Colorectal Cancer Patient-Derived Xenografts (PDX) | ADAM17 | Inhibition of tumor growth | Highly efficacious, resulting in improved survival | [3][6] |
| Colorectal Cancer Cell Lines | ADAM17 | IC50 (in vitro cell growth) | > 10 µM | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
ADAM17-Notch Signaling Pathway in Colorectal Cancer Stem Cells
This diagram illustrates the role of ADAM17 in the activation of the Notch signaling pathway, which is crucial for the maintenance of colorectal cancer stem cells. Inhibition of ADAM17 by agents like this compound is a key therapeutic strategy.
Caption: ADAM17-mediated cleavage of the Notch receptor, a critical step for CSC maintenance.
Experimental Workflow for Validating this compound Efficacy
This diagram outlines the key experimental steps used to validate the efficacy of this compound in the colorectal cancer stem cell model.
Caption: Workflow for assessing this compound's impact on colorectal CSCs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Sphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem cells.
-
Cell Preparation: Colorectal cancer cells are cultured and harvested.
-
Seeding: Single cells are seeded at a low density (e.g., 1,000 cells/ml) in serum-free medium supplemented with growth factors (e.g., EGF, bFGF) in ultra-low attachment plates.
-
Treatment: The cells are treated with this compound or an alternative inhibitor at the desired concentration (e.g., 20 µM for TAPI-2). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Plates are incubated for 7-10 days to allow for the formation of spheres (spheroids).
-
Quantification: The number and size of the spheres are quantified using a microscope. A decrease in sphere formation indicates an inhibition of the self-renewal capacity of CSCs.
Western Blot Analysis for Notch Pathway Proteins
This technique is used to measure the levels of key proteins in the Notch signaling pathway.
-
Cell Lysis: After treatment with the inhibitor, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved Notch1/NICD, HES-1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative protein levels.
Chemosensitivity Assay
This assay evaluates the ability of an inhibitor to sensitize cancer cells to a chemotherapeutic agent.
-
Cell Seeding: Colorectal cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with the ADAM17 inhibitor (e.g., this compound) alone, a chemotherapeutic agent (e.g., 5-Fluorouracil) alone, or a combination of both. A vehicle control is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The percentage of viable cells in each treatment group is calculated relative to the control. A synergistic effect is observed if the combination treatment results in a greater reduction in cell viability than the sum of the effects of the individual treatments. Apoptosis can be further confirmed by methods like Annexin V staining followed by flow cytometry.
Conclusion
The available preclinical data strongly suggest that inhibiting ADAM17 is a viable strategy for targeting colorectal cancer stem cells. TAPI-2 has been shown to effectively reduce the CSC phenotype and sensitize colorectal cancer cells to chemotherapy by inhibiting the ADAM17-Notch signaling axis.[1][2] While specific quantitative data for the (R)-enantiomer of TAPI-2 is not explicitly detailed in all publications, the consistent findings with the racemic mixture provide a strong rationale for its efficacy.
References
- 1. A Disintegrin and Metalloproteinase Domain 17 Regulates Colorectal Cancer Stem Cells and Chemosensitivity Via Notch1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Disintegrin and Metalloproteinase Domain 17 Regulates Colorectal Cancer Stem Cells and Chemosensitivity Via Notch1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ADAM17 inhibits human colorectal adenocarcinoma progression and tumor-initiating cell frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of ADAM17 sensitizes colorectal cancer cells to 5‐Fluorouracil by reversing Notch and epithelial‐mesenchymal transition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ADAM17 inhibits human colorectal adenocarcinoma progression and tumor-initiating cell frequency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-TAPI-2 and TAPI-0: A Guide for Researchers
In the landscape of pharmacological tools for studying metalloproteinases, (R)-TAPI-2 and TAPI-0 have emerged as noteworthy broad-spectrum inhibitors. Both compounds are instrumental in investigating the roles of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) in various physiological and pathological processes. This guide provides a comprehensive comparative analysis of this compound and TAPI-0, presenting their biochemical properties, inhibitory profiles, and the experimental methodologies used for their characterization to aid researchers, scientists, and drug development professionals in their selection and application.
General Properties and Mechanism of Action
This compound and TAPI-0 are hydroxamate-based inhibitors that chelate the active site zinc ion essential for the catalytic activity of metalloproteinases. This mechanism of action leads to the reversible inhibition of these enzymes. While both are broad-spectrum inhibitors, their specific inhibitory profiles against different MMPs and ADAMs can vary, influencing their application in specific research contexts. This compound is an isomer of TAPI-2, and both are recognized for their ability to inhibit Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE), also known as ADAM17.[1]
Quantitative Comparison of Inhibitory Activity
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 / Ki | Remarks |
| MMPs (general) | IC50: 20 µM[1] | Broad-spectrum inhibition. |
| TACE (ADAM17) | Ki: 120 nM | Potent inhibition of a key sheddase. |
| Meprin α subunit | IC50: 1.5 ± 0.27 nM[1] | Strong inhibition. |
| Meprin β subunit | IC50: 20 ± 10 µM[1] | Weaker inhibition compared to the α subunit. |
| Cell Surface Protein Shedding | IC50: 10 µM | Inhibition of PMA-induced shedding of proteins like TGF-α and APP. |
Table 2: Inhibitory Activity of TAPI-0
| Target Enzyme | IC50 / Ki | Remarks |
| TACE (ADAM17) | - | Known inhibitor, specific IC50/Ki values from comparative studies are limited in the provided results. |
| MMPs (general) | - | Broad-spectrum inhibitor, specific IC50/Ki values from comparative studies are limited in the provided results. |
Note: The available search results provide limited specific IC50 or Ki values for TAPI-0 against a range of metalloproteinases in a comparative context with this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to characterize metalloproteinase inhibitors like this compound and TAPI-0.
In Vitro Fluorogenic Substrate Assay for Metalloproteinase Inhibition
This assay is a common method to determine the inhibitory activity of compounds against purified metalloproteinases.
Principle: A fluorogenic peptide substrate containing a cleavage site for the specific metalloproteinase is used. The substrate is internally quenched. Upon cleavage by the enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.[2]
Materials:
-
Purified recombinant metalloproteinase (e.g., ADAM17, MMP-9)
-
Fluorogenic peptide substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)
-
Test inhibitors (this compound, TAPI-0) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor solution, and the purified enzyme.
-
Incubate the plate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately start monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
The initial reaction rates (slopes of the fluorescence versus time curves) are calculated.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without any inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell-Based Assay for ADAM17 (TACE) Shedding Activity
This assay measures the ability of an inhibitor to block the shedding of a cell-surface protein mediated by ADAM17 in a cellular context.
Principle: Cells overexpressing a specific ADAM17 substrate (e.g., TNF-α, L-selectin, or an alkaline phosphatase-tagged substrate) are used. The shedding of the substrate's ectodomain into the cell culture supernatant is quantified. An effective inhibitor will reduce the amount of shed substrate in the supernatant.
Materials:
-
A suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the ADAM17 substrate.
-
Cell culture medium and supplements.
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.
-
Test inhibitors (this compound, TAPI-0) dissolved in a suitable solvent.
-
ELISA kit or another method to quantify the shed substrate in the supernatant.
-
Cell lysis buffer and reagents for a cell viability assay (e.g., MTT, MTS).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specific duration.
-
Stimulate the shedding of the substrate by adding PMA to the cell culture medium.
-
Incubate the cells for a defined period to allow for substrate shedding.
-
Collect the cell culture supernatant.
-
Quantify the amount of the shed substrate in the supernatant using an appropriate method (e.g., ELISA).
-
In parallel, assess the viability of the cells treated with the inhibitors to rule out cytotoxic effects.
-
Calculate the percentage of inhibition of shedding for each inhibitor concentration compared to the stimulated control without inhibitor.
-
Determine the IC50 value for the inhibition of shedding.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the general mechanism of metalloproteinase inhibition and a typical experimental workflow for inhibitor screening.
Caption: General mechanism of metalloproteinase inhibition by hydroxamate-based inhibitors.
Caption: A typical experimental workflow for screening metalloproteinase inhibitors.
Conclusion
Both this compound and TAPI-0 are valuable tools for the study of metalloproteinases. This compound has been shown to be a potent inhibitor of TACE/ADAM17 and other metalloproteinases. While TAPI-0 is also a known broad-spectrum inhibitor, a direct and comprehensive comparison of its inhibitory profile with that of this compound across a wide range of enzymes is not well-documented in publicly available literature. The choice between these two inhibitors will depend on the specific research question, the target enzyme(s) of interest, and the experimental system being used. The provided experimental protocols offer a foundation for researchers to characterize and compare these and other metalloproteinase inhibitors in their own laboratories. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology of this compound and TAPI-0.
References
A Comparative Guide to the Inhibition of ADAM17 by (R)-TAPI-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the inhibitory activity of (R)-TAPI-2 against A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). The performance of this compound is compared with other commonly used ADAM17 inhibitors, supported by experimental data and detailed protocols to assist in the design and interpretation of research in drug discovery and development.
Quantitative Comparison of ADAM17 Inhibitors
The inhibitory potency of this compound and other small molecule inhibitors against ADAM17 and related metalloproteinases is summarized below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are compiled from various biochemical and cell-based assays.
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Notes |
| This compound | ADAM17 (TACE) | 0.12 [1] | 10 (PMA-induced shedding)[1] | A broad-spectrum inhibitor also targeting other ADAMs and MMPs.[1] |
| ADAM8 | 10[1] | |||
| ADAM10 | 3[1] | |||
| ADAM12 | 100[1] | |||
| MMPs (general) | 20[2] | |||
| TAPI-1 | ADAM17 (TACE) | 8.09 (constitutive sAPPα release) | Also inhibits shedding of TNF-α, IL-6R, TNFRI, and TNFRII. | |
| GI254023X | ADAM17 (TACE) | 0.541 | Exhibits 100-fold selectivity for ADAM10 over ADAM17. | |
| ADAM10 | 0.0053 | |||
| Batimastat (BB-94) | ADAM17 (TACE) | Not specified in results | A potent, broad-spectrum MMP inhibitor. | |
| MMP-1 | 0.003 | |||
| MMP-2 | 0.004 | |||
| MMP-9 | 0.004 | |||
| Pratastat | ADAM17 (TACE) | Lower than Pratastat, Terfenadine, and ZLDI-8 in some cell-based assays | Data from a comparative study.[3] | |
| Terfenadine | ADAM17 (TACE) | Lower than Pratastat, Terfenadine, and ZLDI-8 in some cell-based assays | Originally an antihistamine, also shows ADAM17 inhibitory activity.[3][4][5][6] | |
| ZLDI-8 | ADAM17 (TACE) | Lower than Pratastat, Terfenadine, and ZLDI-8 in some cell-based assays | A novel inhibitor targeting the ADAM17/Notch pathway.[3][7] |
Experimental Protocols
Detailed methodologies for quantifying ADAM17 inhibition are crucial for reproducible research. Below are two common experimental protocols.
In Vitro Fluorogenic Peptide Substrate Assay
This assay measures the direct enzymatic activity of ADAM17 on a synthetic substrate.
Principle: A fluorogenic peptide substrate, which is internally quenched, is cleaved by active ADAM17, leading to the release of a fluorescent group. The increase in fluorescence intensity is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human ADAM17
-
Fluorogenic ADAM17 substrate (e.g., based on the cleavage sequence of TGF-α)[8]
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35)[8]
-
Inhibitors to be tested (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader with excitation/emission wavelengths of 485/530 nm[8]
Procedure:
-
Prepare a stock solution of the ADAM17 substrate in DMSO (e.g., 1 mM).
-
Dilute the recombinant ADAM17 enzyme to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the inhibitor (this compound) in DMSO. The final DMSO concentration in the assay should not exceed 1%.[9]
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the diluted ADAM17 enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well (final concentration is typically around 10 µM).[8]
-
Immediately measure the fluorescence intensity over time using a plate reader at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Shedding Assay (PMA-Induced)
This assay measures the ability of an inhibitor to block ADAM17-mediated cleavage of a cell-surface protein.
Principle: Phorbol-12-myristate-13-acetate (PMA) is a potent activator of protein kinase C (PKC), which in turn stimulates ADAM17 activity, leading to the shedding of its substrates from the cell surface. The amount of shed substrate in the cell culture supernatant is quantified.
Materials:
-
Cells expressing a known ADAM17 substrate (e.g., HEK293 cells transfected with AP-tagged HB-EGF)[10]
-
Cell culture medium
-
PMA (Phorbol-12-myristate-13-acetate)
-
Inhibitors to be tested (e.g., this compound)
-
Assay reagents to detect the shed substrate (e.g., ELISA kit for the specific substrate, or reagents for alkaline phosphatase assay if using an AP-tagged substrate).
Procedure:
-
Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the inhibitor (this compound) for a specific duration (e.g., 30-60 minutes).
-
Stimulate the cells with PMA (e.g., 100-400 nM) for a defined period (e.g., 30 minutes to a few hours) to induce shedding.[10][11]
-
Collect the cell culture supernatant.
-
Quantify the amount of the shed substrate in the supernatant using an appropriate detection method (e.g., ELISA).
-
Determine the IC50 value by plotting the amount of shed substrate against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
ADAM17 Signaling Pathways
ADAM17 is a key sheddase that regulates multiple signaling pathways by cleaving the ectodomains of various transmembrane proteins.
Caption: ADAM17-mediated shedding and downstream signaling pathways.
Experimental Workflow for Determining Inhibitory Activity
The following diagram illustrates the general workflow for assessing the inhibitory potential of a compound like this compound on ADAM17 activity.
Caption: Workflow for assessing ADAM17 inhibitors.
References
- 1. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs [frontiersin.org]
- 8. biozyme-inc.com [biozyme-inc.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of (R)-TAPI-2: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-TAPI-2, a hydroxamate-based metalloproteinase inhibitor. As no specific disposal instructions are universally provided for this research chemical, it must be treated as hazardous waste. Adherence to these procedures will help ensure safety and compliance with institutional and regulatory standards.
I. Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Based on available safety information, this compound is a white solid powder that is light-sensitive and hygroscopic. It is incompatible with strong oxidizing agents[1]. As a hydroxamic acid derivative, it should be handled with care, as some compounds in this class may exhibit mutagenic properties[2][3].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile gloves) to prevent skin exposure[1].
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact[1].
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator with a particle filter. All handling of the solid form should be done in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation[1].
II. Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound in solid form and as a solution.
A. Disposal of Solid this compound Waste
-
Collection:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: This compound .
-
Include the name of the principal investigator, laboratory location (building and room number), and the date of disposal.
-
-
Storage:
-
Disposal Request:
B. Disposal of this compound Solutions
-
Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other incompatible waste streams[5].
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the container.
-
List all chemical constituents of the solution, including solvents and their approximate concentrations, along with This compound .
-
Include the principal investigator's name, lab location, and date.
-
-
Storage:
-
Disposal Request:
C. Disposal of Empty this compound Containers
-
If the container held a highly toxic chemical, the first three rinses must be collected as hazardous waste[5]. Given the potential hazards of hydroxamic acids, it is prudent to follow this practice.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or water, depending on the solubility of any residue).
-
Collect the first rinsate as hazardous liquid waste and dispose of it according to the procedure for solutions[5].
-
Subsequent rinsates may be disposed of down the drain with copious amounts of water, provided your institution's EHS guidelines permit it.
-
Deface or remove the original label from the empty, rinsed container before disposing of it in the appropriate laboratory glass or solid waste stream[5][9].
III. Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Molecular Formula | C₁₉H₃₇N₅O₅ | [10] |
| Molecular Weight | 415.53 g/mol | [10] |
| Appearance | White Solid | [1] |
| Storage Temperature | -20°C | |
| Incompatibilities | Oxidizing agents | [1] |
| Waste Container Headspace | Leave at least 10% | General Guideline |
| Empty Container Rinsing | Triple rinse; collect first rinsate as hazardous waste | [5] |
IV. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. vumc.org [vumc.org]
- 10. scbt.com [scbt.com]
Essential Safety and Logistical Information for Handling (R)-TAPI-2
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The level of PPE should be determined by a thorough risk assessment considering the quantity of the compound, the nature of the procedure, and the potential for aerosolization.
| Activity | Recommended PPE | Rationale |
| Receiving and Storage | - Laboratory coat- Safety glasses- Nitrile gloves | Low risk of exposure. Primarily to protect against contamination of the product and incidental contact. |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves | High risk of inhaling aerosolized potent powder. Full respiratory and skin protection is crucial.[6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Laboratory coat- Chemical splash goggles- Nitrile gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[6] |
| In Vitro / In Vivo Dosing | - Laboratory coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact. The specific procedure will dictate the need for additional containment. |
II. Operational Plan: Step-by-Step Guidance
A structured approach to handling (R)-TAPI-2 from receipt to disposal is critical for safety and experimental integrity.
A. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
-
Log: Record the arrival date, quantity, and lot number in your chemical inventory.
-
Store: this compound should be stored at -20°C in a clearly labeled, sealed container.[2] The storage location should be secure and accessible only to authorized personnel.
B. Weighing and Solution Preparation
All handling of powdered this compound should be performed in a designated area, preferably within a chemical fume hood or a glove box to minimize exposure.
-
Prepare the Work Area:
-
Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have a designated waste container ready for all contaminated materials.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) before starting.
-
-
Don PPE: Wear the appropriate PPE as outlined in the table above for handling potent powders.
-
Weighing the Compound:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the container inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust.
-
Close the primary container tightly and return it to the appropriate storage.
-
-
Preparing the Solution:
C. Decontamination and Clean-up
-
Wipe Down: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
Dispose of Consumables: All disposable items that came into contact with this compound (gloves, bench paper, weigh boats, pipette tips) are considered hazardous waste and must be disposed of accordingly.
III. Disposal Plan
The disposal of this compound and all contaminated materials must be handled by a licensed hazardous waste contractor to prevent environmental contamination and accidental exposure.[6][7]
| Waste Stream | Disposal Procedure | Rationale |
| Unused this compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Label as "Hazardous Waste: this compound".- Dispose of through a certified hazardous waste vendor. | To ensure proper handling and disposal of a potent chemical compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure and environmental contamination. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To contain any residual compound and prevent exposure during waste handling. |
| Liquid Waste (Solutions containing this compound) | - Collect in a sealed, leak-proof, and chemically compatible container.- Label with the chemical name and concentration.- Dispose of as hazardous chemical waste. | To prevent the release of the active compound into the sewer system. |
IV. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: General workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
